Technical Documentation Center

4-Methylisoquinoline-8-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylisoquinoline-8-sulfonyl chloride
  • CAS: 1337881-76-1

Core Science & Biosynthesis

Foundational

4-Methylisoquinoline-8-sulfonyl chloride molecular weight and formula

The following technical guide details the molecular properties, synthesis, and characterization of 4-Methylisoquinoline-8-sulfonyl chloride , a critical structural isomer in the development of Rho-kinase (ROCK) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and characterization of 4-Methylisoquinoline-8-sulfonyl chloride , a critical structural isomer in the development of Rho-kinase (ROCK) inhibitors.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Chemical Identity & Molecular Properties[1][2][3][4][5][6][7][8]

This compound is a regiochemical isomer of the widely utilized 4-methylisoquinoline-5-sulfonyl chloride (a precursor to Fasudil and H-1152). While the 5-isomer is the primary pharmacophore for ROCK inhibition, the 8-isomer serves as a crucial structure-activity relationship (SAR) probe and a mandatory impurity standard in process chemistry.

Core Data Table
PropertyDataNotes
Chemical Name 4-Methylisoquinoline-8-sulfonyl chlorideIUPAC nomenclature
Molecular Formula C₁₀H₈ClNO₂S Identical to 5-isomer
Molecular Weight 241.69 g/mol Monoisotopic Mass: ~240.99 Da
CAS Number Not widely listedPrecursor Acid CAS: 217972-91-3
Physical State Off-white to pale yellow solidHydrolytically unstable
Solubility Soluble in DCM, THF, AcetonitrileReacts with water/alcohols
Key Functionality Electrophilic Sulfonyl ChlorideSusceptible to nucleophilic attack
Structural Analysis

The compound consists of an isoquinoline bicyclic system with a methyl group at position C4 (pyridine ring) and a sulfonyl chloride moiety at position C8 (benzene ring).

  • Isomerism: The primary challenge in working with this compound is distinguishing it from the thermodynamically favored 5-sulfonyl chloride isomer.

  • Electronic Environment: The C8 position is electronically activated for electrophilic aromatic substitution (SEAr) but is generally less reactive than the C5 position under standard chlorosulfonation conditions.

Synthesis & Regiochemical Control

The synthesis of 4-methylisoquinoline-8-sulfonyl chloride is typically achieved via the chlorosulfonation of 4-methylisoquinoline. However, this reaction is non-selective, yielding a mixture of the 5-isomer (Major) and 8-isomer (Minor).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism using chlorosulfonic acid (


). The nitrogen atom is protonated first, deactivating the pyridine ring and directing the electrophile to the benzene ring (positions 5 and 8).
Regioselectivity Factors[1]
  • Electronic Direction: The protonated isoquinolinium core directs substitution to C5 and C8.

  • Steric Hindrance: The methyl group at C4 exerts a peri-interaction with the C5 position. Despite this steric penalty, the C5 position remains the kinetic product. The C8 position is the thermodynamic minor product.

DOT Diagram: Synthesis & Isomer Pathways

SynthesisPath Start 4-Methylisoquinoline Intermediate Isoquinolinium Carbocation Complex Start->Intermediate Protonation Reagent Chlorosulfonic Acid (Excess, 0°C to 150°C) Reagent->Intermediate Electrophile Source Major 5-Sulfonyl Chloride (Major Product: ~80-90%) Intermediate->Major Kinetic Path (C5 attack) Minor 8-Sulfonyl Chloride (Minor Product: ~10-20%) Intermediate->Minor Thermodynamic Path (C8 attack)

Figure 1: Divergent synthetic pathways during the chlorosulfonation of 4-methylisoquinoline. The 8-isomer is formed as a competitive byproduct.

Experimental Protocols

Protocol A: Synthesis & Isolation of the 8-Isomer

Note: Since the 8-isomer is the minor product, this protocol focuses on enriching and isolating it from the bulk 5-isomer.

Reagents:

  • 4-Methylisoquinoline (1.0 eq)[2]

  • Chlorosulfonic acid (5.0 - 8.0 eq)

  • Thionyl chloride (2.0 eq, optional for conversion of sulfonic acid)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with chlorosulfonic acid. Cool to 0°C under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add 4-methylisoquinoline dropwise over 30 minutes. Caution: Exothermic reaction.

  • Heating: Allow the mixture to warm to room temperature, then heat to 140°C for 4–6 hours.

    • Insight: Higher temperatures promote thermodynamic equilibration, potentially increasing the ratio of the 8-isomer, though the 5-isomer usually remains dominant.

  • Quenching: Cool the mixture to ambient temperature. Carefully pour the reaction mass onto crushed ice. Warning: Violent reaction.

  • Extraction: Extract the aqueous slurry immediately with DCM (

    
    ).
    
  • Purification (Critical Step):

    • The organic layer contains both isomers.

    • Fractional Crystallization: Concentrate the DCM. The 5-isomer typically crystallizes out first (often as the HCl salt if HCl is present). Filter the solid.[3][4][5][6][7] The filtrate is enriched in the 8-isomer.

    • Flash Chromatography: If high purity is required, subject the filtrate to silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (start 90:10). The 8-isomer typically elutes after the 5-isomer due to slight polarity differences caused by the dipole moment orientation relative to the nitrogen lone pair.

Protocol B: Validation via Derivative Formation

To confirm the position of the sulfonyl group, react a small aliquot with a secondary amine (e.g., morpholine) to form a stable sulfonamide, which is easier to characterize by NMR.

Characterization & Differentiation

Distinguishing the 8-isomer from the 5-isomer is critical.

1H NMR Diagnostics

The coupling patterns of the benzene ring protons (H5, H6, H7, H8) are definitive.

  • 5-Sulfonyl Chloride:

    • Substituent at C5.

    • H6, H7, H8 pattern: Typically an ABC system or doublet-doublet-doublet.

    • Key Feature: Strong deshielding of H6 (ortho to

      
      ).
      
  • 8-Sulfonyl Chloride:

    • Substituent at C8.

    • H5, H6, H7 pattern.

    • Key Feature: H5 is often a doublet (coupling with H6) and may show NOE (Nuclear Overhauser Effect) interaction with the methyl group at C4.

    • Differentiation: In the 8-isomer, the H1 proton (adjacent to Nitrogen) is significantly affected by the peri-sulfonyl group, often shifting downfield compared to the 5-isomer.

Analytical Workflow Diagram

AnalysisFlow Sample Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 7:3) Sample->TLC HPLC HPLC-MS (C18 Column, Acidic Mobile Phase) Sample->HPLC Decision Isolate Peaks HPLC->Decision NMR 1H NMR / NOESY (Confirm Regiochemistry) Decision->NMR Peak 2 (Minor)

Figure 2: Analytical workflow for separating and identifying the 8-isomer from the crude mixture.

Applications in Drug Development[9][13]

ROCK Inhibitor SAR

The 4-methylisoquinoline-5-sulfonamide scaffold is the basis for Fasudil and H-1152 .

  • 8-Isomer Utility: Researchers synthesize 8-sulfonamide analogs to test the spatial tolerance of the ROCK ATP-binding pocket. Generally, 8-substituted analogs show reduced potency compared to 5-substituted analogs due to steric clash with the hinge region of the kinase, but they are essential for defining the "negative" space of the SAR map.

Impurity Reference Standard

In the GMP manufacture of Fasudil or related APIs, the 8-isomer is a "Process Related Impurity."

  • Regulatory Requirement: ICH Q3A/B guidelines require the identification and quantification of impurities >0.1%.

  • Usage: Pure 4-methylisoquinoline-8-sulfonyl chloride is synthesized to calibrate HPLC methods, ensuring the final drug product is free of this isomer.

References

  • BenchChem. Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. (2025).[8][4]

  • PubChem. 4-Methylisoquinoline-5-sulfonyl chloride Compound Summary. National Library of Medicine.

  • European Patent Office. EP1852421A1: Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (Discusses separation of 5- and 8- isomers).

  • Molaid. 4-methylisoquinoline-8-sulfonic acid (CAS 217972-91-3).[9]

  • Chem-Impex. 8-Quinolinesulfonyl chloride Technical Data.

Sources

Foundational

Difference between 4-methylisoquinoline-5-sulfonyl and 8-sulfonyl chloride

The Difference Between 4-Methylisoquinoline-5-sulfonyl and 8-sulfonyl Chloride: A Technical Analysis of Regiochemistry and Pharmacological Potency[1][2] Part 1: Executive Summary & Core Directive The "Activity Cliff" in...

Author: BenchChem Technical Support Team. Date: February 2026

The Difference Between 4-Methylisoquinoline-5-sulfonyl and 8-sulfonyl Chloride: A Technical Analysis of Regiochemistry and Pharmacological Potency[1][2]

Part 1: Executive Summary & Core Directive

The "Activity Cliff" in Kinase Inhibition In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the distinction between 4-methylisoquinoline-5-sulfonyl chloride and its 8-sulfonyl regioisomer represents a critical "activity cliff."[1][2]

While both molecules share the same molecular formula (


) and core isoquinoline scaffold, they are not interchangeable.[1]
  • The 5-sulfonyl isomer is the primary pharmacophore precursor for high-potency ROCK inhibitors like H-1152 (

    
    ).[1][2] Its synthesis is favored by electrophilic substitution rules, and its steric environment (peri-interaction with the 4-methyl group) locks downstream sulfonamides into a bioactive conformation.[1]
    
  • The 8-sulfonyl isomer is a minor byproduct or "negative control" analog.[1][2] It is synthetically difficult to access via direct chlorosulfonation and typically yields sulfonamides with significantly reduced potency or altered kinase selectivity profiles.[1][2]

This guide dissects the chemical, synthetic, and biological divergences between these two isomers, providing actionable protocols for researchers targeting the Rho/ROCK pathway.[3]

Part 2: Chemical Identity & Structural Divergence[1][4]

The fundamental difference lies in the position of the sulfonyl chloride moiety relative to the nitrogen atom and the 4-methyl substituent.[1][2]

Feature4-Methylisoquinoline-5-sulfonyl Chloride4-Methylisoquinoline-8-sulfonyl Chloride
CAS Number 194032-16-1 Not widely commercialized (Custom synthesis)
Structure Sulfonyl group at C5 (adjacent to C4-Methyl)Sulfonyl group at C8 (adjacent to N-ring fusion)
Steric Environment High : Peri-interaction between 5-

and 4-

.[1][2]
Moderate : Peri-interaction between 8-

and H1.
Major Application Precursor for H-1152 , Ripasudil analogs.[1][2]SAR studies (Structure-Activity Relationship).[1][2][4][5][6]
Synthesis Route Direct Chlorosulfonation (Major Product).[1][2]Indirect (e.g., Sandmeyer from 8-amino).[1][2]
Structural Visualization (Text Description)
  • 5-Isomer : The sulfonyl group sits "above" the ring fusion, clashing sterically with the methyl group at position 4.[2] This steric bulk is crucial for orienting the inhibitor within the ATP-binding pocket of ROCK.[1][2]

  • 8-Isomer : The sulfonyl group sits "below" the ring fusion.[1][2] It lacks the buttressing effect of the methyl group, leading to a flatter, more flexible molecule that binds less effectively to the kinase hinge region.

Part 3: Synthetic Pathways & Regioselectivity[1]

The synthesis of these isomers is governed by the rules of electrophilic aromatic substitution on the isoquinoline ring.

The Dominance of the 5-Position

In highly acidic media (chlorosulfonic acid), the isoquinoline nitrogen is protonated.[1] This deactivates the pyridine ring, forcing electrophilic attack onto the benzene ring.

  • Kinetics : Substitution at C5 and C8 is favored over C6/C7 due to the stability of the cationic intermediates (alpha-complexes).[1][2]

  • Regioselectivity : The C5 position is kinetically favored over C8 in 4-substituted isoquinolines.[1][2] The presence of the electron-donating 4-methyl group further activates the adjacent C5 position via hyperconjugation and inductive effects, making 4-methylisoquinoline-5-sulfonyl chloride the overwhelming major product (>90% yield).[1][2]

Accessing the 8-Isomer

The 8-sulfonyl chloride cannot be efficiently synthesized via direct chlorosulfonation of 4-methylisoquinoline because the C5 position acts as an "electrophilic sink."[1][2] Accessing the 8-isomer requires a directed synthetic strategy , typically:

  • Nitration of 4-methylisoquinoline (separating the minor 8-nitro isomer).[1][2]

  • Reduction to 4-methyl-8-aminoisoquinoline.[1][2]

  • Sandmeyer Reaction : Diazotization followed by reaction with

    
     and 
    
    
    
    .[1][2]
Graphviz Diagram: Synthetic Divergence

SynthesisPath cluster_alt Alternative Route to 8-Isomer Start 4-Methylisoquinoline Reaction Chlorosulfonation (ClSO3H, 0°C -> Reflux) Start->Reaction Electrophilic Subst. Major MAJOR PRODUCT 5-Sulfonyl Chloride (Precursor to H-1152) Reaction->Major Kinetic Control (Activated by 4-Me) Minor MINOR/TRACE 8-Sulfonyl Chloride (Difficult Isolation) Reaction->Minor Steric/Electronic Disfavor AltStart 8-Amino-4-methylisoquinoline Sandmeyer Sandmeyer Reaction (NaNO2, SO2, CuCl2) AltStart->Sandmeyer AltProduct Pure 8-Sulfonyl Chloride Sandmeyer->AltProduct

Caption: Synthetic workflow showing the kinetic dominance of the 5-sulfonyl isomer via direct chlorosulfonation versus the indirect route required for the 8-isomer.

Part 4: Biological Significance (The H-1152 Story)

The primary reason researchers source 4-methylisoquinoline-5-sulfonyl chloride is to synthesize H-1152 , a "second-generation" ROCK inhibitor derived from Fasudil.[1][2]

Comparative Potency (ROCK Inhibition)

The addition of the 4-methyl group and the specific 5-sulfonyl orientation creates a highly selective inhibitor.[1][2]

CompoundStructure Core

(ROCK-II)
Selectivity (vs. PKA)
Fasudil (HA-1077) 5-Isoquinolinesulfonyl330 nMLow
H-1152 4-Methyl-5-isoquinolinesulfonyl 1.6 nM High (>390-fold)
8-Sulfonyl Analogs 4-Methyl-8-isoquinolinesulfonyl>1000 nM (Est.)Poor

Mechanism of Action : H-1152 binds to the ATP-binding pocket of ROCK.[1][2] The 4-methyl group induces a rotation in the isoquinoline ring relative to the sulfonamide bond (the "ATP-mimetic" portion).[1][2] This rotation, enforced by the peri-interaction at C5, optimizes hydrogen bonding with the kinase hinge region (Met156/Glu154 in ROCK1). The 8-isomer lacks this specific geometric constraint, resulting in a loss of binding affinity.

Graphviz Diagram: ROCK Signaling Pathway

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK 1/2 (Kinase) RhoA->ROCK Binds MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation (Ser19) MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylation (Inactivation) Inhibitor H-1152 (From 5-Sulfonyl Cl) Inhibitor->ROCK Inhibits (Ki = 1.6 nM) Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes MBS->MLC Dephosphorylation (Blocked by ROCK)

Caption: The Rho/ROCK signaling cascade. H-1152, derived from the 5-sulfonyl chloride, potently inhibits ROCK, preventing myosin light chain phosphorylation and actin contraction.

Part 5: Experimental Protocols

Protocol A: Synthesis of 4-Methylisoquinoline-5-sulfonyl Chloride

This protocol utilizes direct chlorosulfonation, taking advantage of the regioselectivity described above.[1][2]

Materials :

  • 4-Methylisoquinoline (1.0 eq)[1][2][7]

  • Chlorosulfonic acid (

    
    ) (5.0 - 10.0 eq)[1][2]
    
  • Thionyl chloride (

    
    ) (Optional, for driving conversion)[1]
    
  • Dichloromethane (DCM)[1]

Step-by-Step Methodology :

  • Setup : Flame-dry a round-bottom flask and equip it with a drying tube (CaCl2) and a pressure-equalizing addition funnel. Cool to 0°C using an ice-salt bath.[1][2]

  • Addition : Charge the flask with Chlorosulfonic acid (neat). Add 4-Methylisoquinoline dropwise over 30 minutes. Caution: Reaction is highly exothermic.[1][2]

  • Reaction : Remove the ice bath and heat the mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (quench aliquot in water/DCM).

    • Note: If conversion is incomplete, add

      
       (2.0 eq) and reflux for an additional 2 hours.
      
  • Quench : Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.[1][2]

  • Isolation : Filter the precipitate immediately. Wash with cold water (

    
     mL) to remove residual acid.[1][2]
    
  • Purification : Dissolve the solid in DCM, dry over anhydrous

    
    , and concentrate. Recrystallize from hexane/ethyl acetate if necessary.[1][2]
    
    • Yield : Typically 60–80%.[1][2]

    • Storage : Store under inert gas at -20°C (hydrolysis sensitive).

Protocol B: General Coupling to Form Sulfonamides (e.g., H-1152 Precursor)
  • Dissolve the amine (e.g., homopiperazine) in anhydrous DCM/Pyridine (10:1).[1]

  • Cool to 0°C.

  • Add 4-methylisoquinoline-5-sulfonyl chloride (1.0 eq) portion-wise.

  • Stir at RT for 2 hours.

  • Wash with saturated

    
    , dry, and concentrate.
    

Part 6: References

  • Sasaki, Y., et al. (2002). "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved biological processes."[1][2] Pharmacology & Therapeutics.[1][2][8]

  • BenchChem Application Notes . (2025). "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives." Vertex AI Search Result 1.1.

  • PubChem Compound Summary . (2025). "4-Methylisoquinoline-5-sulfonyl chloride (CID 15487110)."[1][2] National Library of Medicine.[1][2] [1]

  • Breitenlechner, C., et al. (2003). "Protein Kinase A in Complex with Rho-Kinase Inhibitors Y-27632, Fasudil, and H-1152P: Structural Basis of Selectivity."[1][2] Structure.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

Sources

Exploratory

Technical Guide: Physical & Chemical Characterization of 4-Methylisoquinoline-8-Sulfonyl Chloride

The following technical guide details the physical properties, synthesis context, and handling of 4-methylisoquinoline-8-sulfonyl chloride , a specific regioisomer often encountered in the synthesis of Rho-kinase (ROCK)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis context, and handling of 4-methylisoquinoline-8-sulfonyl chloride , a specific regioisomer often encountered in the synthesis of Rho-kinase (ROCK) inhibitors.

Executive Summary

4-Methylisoquinoline-8-sulfonyl chloride (CAS: 1337881-76-1) is a heterocyclic sulfonyl chloride derivative.[1][2] It is the C8-positional isomer of the more commercially prevalent 4-methylisoquinoline-5-sulfonyl chloride (the key intermediate for Fasudil).

In pharmaceutical research, the 8-sulfonyl isomer is primarily encountered as a regioisomeric byproduct during the chlorosulfonation of 4-methylisoquinoline. Its separation and characterization are critical control points in the CMC (Chemistry, Manufacturing, and Controls) of isoquinoline-based therapeutics to ensure drug substance purity.

Physical Properties Matrix

Due to its status as a minor regioisomer, experimental bulk property data is sparse compared to the 5-isomer. The values below synthesize available catalog data and predicted physicochemical parameters based on structural analogs.

PropertyValue / DescriptionNotes
CAS Number 1337881-76-1 Distinct from 5-isomer (CAS 194032-16-1).[1]
Molecular Formula C₁₀H₈ClNO₂S
Molecular Weight 241.69 g/mol
Appearance Off-white to pale yellow solidAnalogous to other isoquinoline sulfonyl chlorides.
Melting Point Not experimentally established in open literatureThe 5-isomer melts at ~160°C. Isomers typically show depression or variance; expect solid phase at RT.
Boiling Point >300°C (Predicted)Decomposes prior to boiling; vacuum distillation required for purification.
Density ~1.48 g/cm³ (Predicted)High density due to sulfonyl chloride moiety.
Solubility Soluble in DCM, THF, EtOAc, AcetonitrileReacts violently with water/alcohols.
LogP (Predicted) ~2.1 - 2.5Lipophilic prior to hydrolysis.
Structural Identification (Isomer Differentiation)

Distinguishing the 8-isomer from the 5-isomer is critical.

  • 1H NMR: The aromatic region will show distinct coupling patterns. The 5-isomer typically exhibits a specific splitting pattern for protons H6, H7, and H8. The 8-isomer will show a shift in the H7/H6 signals due to the deshielding effect of the sulfonyl group at the 8-position.

  • HPLC/LCMS: The 8-isomer typically elutes after the 5-isomer on reverse-phase C18 columns due to slight differences in polarity and shape selectivity.

Synthesis & Regiochemistry

The compound is generated via electrophilic aromatic substitution (chlorosulfonation) .

Reaction Mechanism

When 4-methylisoquinoline is treated with chlorosulfonic acid (


), the sulfonyl group adds preferentially to the 5-position (kinetic product) due to the directing effects of the nitrogen heterocycle and the methyl group. The 8-position is the secondary site of attack, leading to the formation of the 8-sulfonyl chloride as a minor impurity (typically <5-10% without optimization).
Visualization of Regioselectivity

The following diagram illustrates the divergent synthesis pathway and the hydrolysis degradation risk.

G Start 4-Methylisoquinoline Major 5-Sulfonyl Chloride (Major Product) Target for Fasudil Start->Major Preferred Substitution (C5 Position) Minor 8-Sulfonyl Chloride (Minor Product) CAS: 1337881-76-1 Start->Minor Secondary Substitution (C8 Position) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Start Hydrolysis Hydrolysis (Moisture Contact) Minor->Hydrolysis Degradant 8-Sulfonic Acid (Inactive/Water Soluble) Hydrolysis->Degradant HCl Release

Caption: Divergent chlorosulfonation pathway showing the 8-isomer as a minor byproduct and its degradation route.

Handling, Stability & Safety Protocols

Chemical Stability[3]
  • Moisture Sensitivity: High. The sulfonyl chloride bond (

    
    ) is highly electrophilic and hydrolyzes rapidly in the presence of water or atmospheric moisture to form 4-methylisoquinoline-8-sulfonic acid  and hydrochloric acid (
    
    
    
    ).
  • Thermal Stability: Thermally labile. Store at 2–8°C (refrigerated) or -20°C for long-term storage. Avoid heating above 50°C unless under strictly anhydrous reaction conditions.

Standard Operating Procedure (SOP) for Handling
  • Environment: Handle only in a fume hood or glovebox.

  • Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves.

  • Quenching: If disposal is required, slowly add the solid to a stirred mixture of ice/water and sodium bicarbonate (

    
    ) to neutralize the generated acid.
    
  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. The compound is corrosive and a lachrymator.

Experimental Application: Purification Strategy

Researchers attempting to isolate this specific isomer or remove it as an impurity should utilize the following separation logic:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/Ethyl Acetate gradient (start 90:10, ramp to 50:50). The sulfonyl chlorides are less polar than the corresponding sulfonic acids.

  • Recrystallization:

    • The 5-isomer often crystallizes more readily from DCM/Hexane. The 8-isomer may remain in the mother liquor.

References

  • PubChem. 4-Methylisoquinoline-5-sulfonyl chloride (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for production of isoquinoline-sulfonyl halides (US7872136B2).

Sources

Foundational

Isoquinoline Sulfonyl Chloride Derivatives in Medicinal Chemistry

Executive Summary The isoquinoline sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, most notably as the pharmacophore for Rho-associated protein kinase (ROCK) inhibitors.[1][2] Central to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, most notably as the pharmacophore for Rho-associated protein kinase (ROCK) inhibitors.[1][2] Central to the development of these therapeutics is the isoquinoline sulfonyl chloride intermediate.[3] This electrophilic "warhead" allows for the rapid diversification of the scaffold, enabling the synthesis of potent inhibitors like Fasudil , Rippasudil , and H-1152 .

This guide provides a technical deep-dive into the synthesis, reactivity, and application of isoquinoline sulfonyl chloride derivatives, moving beyond basic textbook descriptions to address the practical challenges of stability, regioselectivity, and structure-activity relationships (SAR).

Chemical Foundation: The Sulfonyl Chloride Warhead

Structural Electronics & Reactivity

The sulfonyl chloride group (-SO₂Cl) attached to the isoquinoline ring renders the molecule highly electrophilic. In the context of kinase inhibitors, the isoquinoline ring functions as an ATP-mimetic, binding to the hinge region of the kinase, while the sulfonamide moiety (formed after reaction) directs the substituent into the solvent-exposed region or specific hydrophobic pockets.

Key Reactivity Profile:

  • Electrophilicity: The sulfur atom is highly susceptible to nucleophilic attack by amines (primary/secondary) to form stable sulfonamides.

  • Hydrolytic Instability: A major challenge is the competing hydrolysis reaction with water to form the sulfonic acid (-SO₃H), which is unreactive toward amines.

  • Regiochemistry: The 5-position is the most common site for sulfonation due to the electronic distribution of the isoquinoline ring under electrophilic aromatic substitution conditions (sulfonation with oleum/chlorosulfonic acid).

Synthesis Workflows

There are two primary industrial routes to access 5-isoquinoline sulfonyl chloride.[3] Route A is the traditional sulfonation, while Route B (Sandmeyer-type or oxidative chlorination) is used for more sensitive derivatives.

Diagram 1: Synthesis Logic Flow

SynthesisWorkflow Isoquinoline Isoquinoline (Starting Material) Acid 5-Isoquinoline Sulfonic Acid Isoquinoline->Acid Chlorosulfonic Acid (Electrophilic Subst.) Chloride 5-Isoquinoline Sulfonyl Chloride (Active Electrophile) Acid->Chloride SOCl2 / DMF (Chlorination) Chloride->Acid H2O (Hydrolysis) [Avoid!] Sulfonamide Isoquinoline Sulfonamide (Drug Substance) Chloride->Sulfonamide Amine / Base (Nucleophilic Subst.) Amine Amine (R-NH2)

Caption: General synthetic workflow converting isoquinoline to active sulfonamide drugs, highlighting the critical hydrolysis risk.[2][4][5][6]

Medicinal Chemistry & SAR

The ROCK Inhibitor Evolution

The discovery that isoquinoline sulfonamides inhibit kinases led to a systematic exploration of the scaffold. The Structure-Activity Relationship (SAR) is driven by three zones:

  • The Hinge Binder: The isoquinoline nitrogen accepts a hydrogen bond from the kinase hinge region.

  • The Linker: The sulfonyl group provides rigid geometry.

  • The Tail: The amine component (e.g., homopiperazine) interacts with the ribose-binding pocket.

SAR Data Summary

The following table illustrates how modifications to the core and the "tail" affect potency against ROCK1/2 and selectivity against PKA (Protein Kinase A).

CompoundIsoquinoline Subst.[1][3][4][7][8][9][10][11][12][13][14]Amine "Tail"ROCK IC50 (µM)Selectivity Profile
Fasudil 5-HHomopiperazine1.9Moderate (Hits PKA/PKG)
Hydroxyfasudil 1-OHHomopiperazine0.73Active Metabolite
H-1152 4-Methyl(S)-2-Me-Homopiperazine0.012High (ROCK > PKA)
Rippasudil 4-FluoroHomopiperazine0.051High (Glaucoma specific)

Insight: Introduction of a substituent at the 4-position (Methyl or Fluoro) drastically improves potency and selectivity by inducing a conformational twist that better fits the ROCK active site compared to PKA.

Biological Context: The Rho-Kinase Pathway

ROCK inhibitors function by blocking the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). This prevents the phosphorylation of Myosin Light Chain (MLC), leading to smooth muscle relaxation—the mechanism behind Fasudil's use in cerebral vasospasm.

Diagram 2: ROCK Signaling Cascade

ROCKPathway GPCR GPCR Activation (Agonist Binding) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Binds/Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates MLC MLC (Phosphorylated) ROCK->MLC Phosphorylates Inhibitor Isoquinoline Sulfonamide Inhibitor->ROCK Inhibits Actin Actomyosin Contraction MYPT1->Actin Regulates MLC->Actin Promotes

Caption: The RhoA/ROCK signaling pathway showing the specific intervention point of isoquinoline sulfonamides.

Experimental Protocols

Protocol A: Synthesis of 5-Isoquinoline Sulfonyl Chloride

Note: This protocol utilizes thionyl chloride for the conversion of the sulfonic acid, a robust method for scale-up.

Reagents:

  • 5-Isoquinoline sulfonic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 5.0 eq)

  • DMF (Catalytic amount, 5-10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (optional, can run neat in SOCl₂)

Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).

  • Addition: Charge the flask with 5-isoquinoline sulfonic acid. Add SOCl₂ carefully. Add catalytic DMF.[3] Expert Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Reflux the mixture for 2–4 hours. The suspension should become a clear solution as the acid converts to the acid chloride.

  • Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

  • Isolation: The residue is the hydrochloride salt of the sulfonyl chloride.[15] Wash with anhydrous DCM or diethyl ether to remove trace impurities.

  • Storage: Store under Argon at -20°C. Do not expose to moisture.

Protocol B: General Sulfonamidation (Coupling)

Target: Synthesis of a Fasudil analog.

Reagents:

  • 5-Isoquinoline sulfonyl chloride HCl (1.0 eq)

  • Amine (e.g., Homopiperazine) (1.2 – 2.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DCM

Methodology:

  • Preparation: Dissolve the amine and base in anhydrous DCM and cool to 0°C in an ice bath. Expert Note: Low temperature is critical to minimize hydrolysis of the sulfonyl chloride before coupling occurs.

  • Addition: Add the sulfonyl chloride (solid or dissolved in minimal DCM) portion-wise to the amine solution over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LCMS.

  • Quench: Quench with water.

  • Extraction: Extract the organic layer.[7][16] Wash with brine.[3] Dry over Na₂SO₄.[3][7][12][16]

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Challenges & Troubleshooting

Hydrolysis Management

The most common failure mode is the hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Symptom: LCMS shows a peak with Mass [M-Cl+OH].

  • Solution: Ensure all glassware is flame-dried. Use fresh, anhydrous solvents. If using an aqueous base (Schotten-Baumann conditions), work extremely fast at 0°C.

Regioselectivity in Synthesis

When synthesizing 4-substituted derivatives (e.g., for H-1152), direct sulfonation of 4-methylisoquinoline can yield mixtures.

  • Solution: Use the "Sandmeyer" approach: Start with 5-amino-4-methylisoquinoline

    
     Diazonium salt 
    
    
    
    Reaction with SO₂/CuCl₂ to yield the sulfonyl chloride cleanly.

References

  • Sasaki, Y., et al. (2002). "Discovery of a new Rho-kinase inhibitor, H-1152P, as a potent and specific agent." Pharmacology & Therapeutics.[8] (Search: H-1152P Rho-kinase inhibitor)

  • Feng, J., et al. (2013).[12] "Synthesis and biological evaluation of isoquinoline sulfonamide derivatives." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives."

  • Google Patents. (2018). "CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride."

  • Chen, H., et al. (2021). "Unconventional Synthetic Process of Fasudil Hydrochloride." ACS Omega.

Sources

Exploratory

The Strategic deployment of Isoquinoline Sulfonyl Chlorides in Contemporary Drug Discovery: A Tale of Two Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition The isoquinoline nucleus is a recurring m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline nucleus is a recurring motif in medicinal chemistry, recognized for its ability to form the structural core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for the orientation of functional groups in three-dimensional space, facilitating precise interactions with biological targets. When functionalized with a sulfonyl chloride, the isoquinoline scaffold is transformed into a highly valuable intermediate for the synthesis of sulfonamide derivatives. This class of compounds has demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases.[2]

The reactivity of the sulfonyl chloride group allows for its facile coupling with a diverse range of amine-containing fragments, enabling the rapid generation of large compound libraries for structure-activity relationship (SAR) studies. This guide will delve into the common uses of 4-methylisoquinoline sulfonyl chlorides in drug discovery, with a particular focus on the contrasting applications of the 5-sulfonyl and 8-sulfonyl chloride isomers. While the former has been extensively utilized in the development of potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), the latter is emerging as a promising scaffold for targeting other enzyme classes, including pyruvate kinase M2 (PKM2) and cholinesterases.

Part 1: The Preeminent Role of 4-Methylisoquinoline-5-sulfonyl Chloride in ROCK Inhibition

The vast majority of research on 4-methylisoquinoline sulfonyl chloride in drug discovery has centered on the 5-sulfonyl chloride isomer as a key building block for the synthesis of ROCK inhibitors.[3] The ROCK signaling pathway is a critical regulator of cellular processes such as adhesion, motility, and contraction, and its dysregulation is implicated in a wide range of pathologies, including hypertension, glaucoma, and cancer metastasis.[3]

The Rho/ROCK Signaling Pathway: A Key Therapeutic Target

The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase, RhoA.[4] Upon activation by upstream signals, such as those from G-protein coupled receptors, RhoA exchanges GDP for GTP and undergoes a conformational change that allows it to bind to and activate its downstream effector, ROCK.[5] ROCK, a serine/threonine kinase, then phosphorylates a number of substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1] The phosphorylation of these substrates leads to an increase in actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions.[1]

G cluster_input Upstream Signals cluster_rho RhoA Activation cluster_rock ROCK Activation & Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Growth_Factors Growth_Factors Growth_Factors->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK->MYPT1 Phosphorylates Actin_Myosin Actin-Myosin Contractility MLC->Actin_Myosin MYPT1->Actin_Myosin Inhibits Myosin Phosphatase Inhibitor Isoquinoline Sulfonamide Inhibitors Inhibitor->ROCK

Caption: The Rho/ROCK Signaling Pathway and Point of Inhibition.

Synthesis of Isoquinoline Sulfonamide-Based ROCK Inhibitors: A Step-by-Step Protocol

The synthesis of ROCK inhibitors from 4-methylisoquinoline-5-sulfonyl chloride typically involves a nucleophilic substitution reaction with a primary or secondary amine. The following is a generalized, yet detailed, protocol for this transformation.

Objective: To synthesize a 4-methylisoquinoline-5-sulfonamide derivative.

Materials:

  • 4-Methylisoquinoline-5-sulfonyl chloride

  • Desired primary or secondary amine (e.g., homopiperazine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylisoquinoline-5-sulfonyl chloride (1.0 equivalent) in the anhydrous aprotic solvent.

  • Addition of Amine and Base: In a separate flask, dissolve the desired amine (1.1 equivalents) and the tertiary amine base (1.5 equivalents) in the same anhydrous solvent.

  • Reaction Execution: Cool the solution of the sulfonyl chloride to 0°C using an ice bath. To this cooled solution, add the amine/base solution dropwise over a period of 15-30 minutes with continuous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 4-methylisoquinoline-5-sulfonamide.[1]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Structure-Activity Relationship (SAR) and Data Presentation

The isoquinoline sulfonamide scaffold has been extensively explored, leading to the identification of highly potent and selective ROCK inhibitors. The table below summarizes the inhibitory activity (IC₅₀) of several key isoquinoline sulfonamide derivatives against ROCK and other kinases, highlighting the importance of this scaffold in achieving high potency and selectivity.

CompoundTarget KinaseIC₅₀ (nM)Reference
Fasudil ROCK21900[2]
PKA>25,000[2]
PKC>25,000[2]
Y-27632 ROCK1140-220[2]
H-1152P ROCK1.6 (Ki)[2]
PKA630[2]
PKC9270[2]
Netarsudil ROCK2-[2]

Table 1: Comparative IC₅₀ values of prominent isoquinoline sulfonamide derivatives against key protein kinases.[2]

Part 2: Exploring the Therapeutic Potential of the Isoquinoline-8-Sulfonyl Chloride Scaffold

In contrast to the well-defined role of the 5-sulfonyl chloride isomer in ROCK inhibition, the applications of 4-methylisoquinoline-8-sulfonyl chloride are less documented but point towards a different set of therapeutic targets. The positional change of the sulfonyl chloride group from position 5 to 8 on the isoquinoline ring appears to significantly alter the binding properties of the resulting sulfonamide derivatives, directing them towards other classes of enzymes.

Targeting Pyruvate Kinase M2 (PKM2) for Cancer Therapy

Recent studies have highlighted the potential of quinoline-8-sulfonamides as modulators of the M2 isoform of pyruvate kinase (PKM2).[6] PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor metabolism and growth.[6] By modulating the activity of PKM2, it is possible to interfere with the metabolic pathways that cancer cells rely on for their proliferation.

A series of quinoline-8-sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit PKM2.[6] For instance, certain triazole-containing quinoline-8-sulfonamides have shown promising anticancer activity, with one derivative exhibiting a GI₅₀ (concentration inhibiting cell growth by 50%) of 223.1 µg/mL against the A549 lung cancer cell line.[6] The synthesis of these compounds follows a similar principle to that of the ROCK inhibitors, involving the reaction of the corresponding quinoline-8-sulfonyl chloride with an appropriate amine.[6]

Multi-Targeting Agents for Neurodegenerative Diseases

The quinoline-8-sulfonamide scaffold has also been investigated for the development of multi-target-directed ligands for the treatment of Alzheimer's disease.[7] This strategy aims to simultaneously inhibit multiple enzymes involved in the pathophysiology of the disease, such as cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B).[7]

Several quinoline-8-sulfonamide derivatives have been synthesized and shown to possess potent inhibitory activity against these enzymes.[7] For example, specific derivatives have demonstrated IC₅₀ values in the sub-micromolar range against both MAO and cholinesterase enzymes, highlighting the potential of this scaffold to yield multi-targeting drug candidates.[7]

Antimicrobial Applications

The quinoline scaffold is a well-known pharmacophore in the design of antimicrobial agents.[8] Hybrid molecules combining the quinoline nucleus with a sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities.[9] While specific data for 4-methylisoquinoline-8-sulfonamide derivatives is sparse, related quinoline-8-sulfonamide complexes have demonstrated significant antimicrobial properties.[9]

Comparative Analysis and Future Perspectives

The distinct therapeutic applications of the 5- and 8-sulfonyl chloride isomers of 4-methylisoquinoline underscore the profound impact of positional isomerism on biological activity. The orientation of the sulfonamide linkage, dictated by the position of the sulfonyl chloride on the isoquinoline ring, likely governs the presentation of the appended chemical moieties to the binding pockets of their respective target enzymes.

The well-established use of the 5-sulfonyl chloride isomer in the development of ROCK inhibitors provides a solid foundation for further optimization of this class of compounds. In contrast, the 8-sulfonyl chloride isomer represents a relatively untapped resource with demonstrated potential for the development of novel therapeutic agents against a diverse range of targets.

Future research in this area should focus on:

  • Systematic exploration of the SAR of 4-methylisoquinoline-8-sulfonamide derivatives for PKM2 inhibition, cholinesterase/MAO inhibition, and antimicrobial activity.

  • Direct comparison of the biological activity of 5- and 8-sulfonamide isomers in various assays to better understand the structural determinants of target selectivity.

  • Elucidation of the binding modes of 8-sulfonamide derivatives with their respective targets through X-ray crystallography and molecular modeling studies.

By continuing to explore the chemical space around the 4-methylisoquinoline sulfonyl chloride scaffold, the drug discovery community can unlock the full therapeutic potential of this versatile and valuable class of compounds.

References

  • BenchChem. (2025). A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases. BenchChem Technical Support Team.
  • Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the RhoA/Rho kinase signaling pathway. Retrieved from [Link]

  • Oliveira, R. G., de Farias, K. M., de Albuquerque, J. F. C., Guedes, I. A., & Barreiro, E. J. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181–1193. [Link]

  • ResearchGate. (n.d.). The Rho/ROCK signaling pathway in cell biology. Retrieved from [Link]

  • Oliveira, R. G., de Farias, K. M., de Albuquerque, J. F. C., Guedes, I. A., & Barreiro, E. J. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181–1193. [Link]

  • Oliveira, R. G., de Farias, K. M., de Albuquerque, J. F. C., Guedes, I. A., & Barreiro, E. J. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181–1193. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1194–1202. [Link]

  • Ahmad, I., Khan, I., Ali, S., Khan, M. A., Iftikhar, F., & Zaib, S. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 14(14), 9897-9913. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem Technical Support Team.
  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2018). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. Molecules and cells, 41(11), 963–972. [Link]

  • Gîrd, C. E., Vlase, L., Bâldea, I., & Tiperciuc, B. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2959. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. BenchChem Technical Support Team.
  • Kumar, A., Kumar, S., & Singh, R. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6571. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-methylisoquinoline-8-sulfonyl chloride

Abstract: This document provides a comprehensive guide for the synthesis of 4-methylisoquinoline-8-sulfonyl chloride, a key building block in medicinal chemistry and drug development. Isoquinoline sulfonamides are of sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-methylisoquinoline-8-sulfonyl chloride, a key building block in medicinal chemistry and drug development. Isoquinoline sulfonamides are of significant interest due to their wide range of biological activities, including applications as anticancer agents and enzyme inhibitors.[1] This protocol details a robust two-step synthetic route starting from 4-methylisoquinoline, involving an initial electrophilic sulfonation followed by conversion to the target sulfonyl chloride. We emphasize the mechanistic rationale behind the procedural steps, critical safety protocols for handling hazardous reagents, and a detailed, step-by-step experimental workflow designed for reproducibility and high yield.

Introduction and Scientific Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of a sulfonyl chloride group via chlorosulfonylation creates a highly reactive intermediate that can be readily derivatized with various amines to generate extensive libraries of sulfonamides.[2][3] The position of the sulfonyl chloride group is critical, as it significantly influences the biological activity of the final compounds.[1]

The synthesis of 4-methylisoquinoline-8-sulfonyl chloride is achieved through electrophilic aromatic substitution. The choice of a two-step procedure, involving the initial formation of the sulfonic acid followed by conversion to the sulfonyl chloride, is often preferred over a direct, one-step chlorosulfonylation.[4] This approach allows for better control of the reaction and facilitates the purification of the intermediate sulfonic acid, ultimately leading to a purer final product.

Mechanism & Regioselectivity: The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, which is thought to be SO₃ or a protonated form, HSO₃⁺.[5] The isoquinoline ring system undergoes substitution preferentially on the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen atom under the strongly acidic conditions.

Substitution on the benzenoid ring typically occurs at the C5 or C8 position. In the case of 4-methylisoquinoline, the substitution is directed primarily to the C8 position. This regioselectivity can be attributed to the steric hindrance imposed by the methyl group at the C4 position, which disfavors the approach of the bulky electrophile to the adjacent C5 position.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination 4-methylisoquinoline 4-methylisoquinoline 4-methylisoquinoline_img sulfonic_acid 4-methylisoquinoline-8-sulfonic acid sulfonic_acid_img sulfonyl_chloride_img sulfonic_acid_img->sulfonyl_chloride_img sulfonyl_chloride 4-methylisoquinoline-8-sulfonyl chloride thionyl_chloride Thionyl Chloride (SOCl₂) Reflux G start Start prep_s1 Prepare Flask in Ice Bath (N₂ Atmosphere) start->prep_s1 add_csa Add Chlorosulfonic Acid (ClSO₃H) prep_s1->add_csa add_sm Dropwise Add 4-methylisoquinoline (0°C) add_csa->add_sm react_s1 Stir at Room Temperature (4-6 hours) add_sm->react_s1 quench Slowly Pour Mixture onto Crushed Ice react_s1->quench filter_s1 Filter to Isolate Sulfonic Acid Intermediate quench->filter_s1 dry_s1 Dry Intermediate Under Vacuum filter_s1->dry_s1 setup_s2 Combine Intermediate, SOCl₂, and cat. DMF dry_s1->setup_s2 reflux Heat to Reflux (2-3 hours) setup_s2->reflux cool Cool to Room Temperature reflux->cool evap Remove Excess SOCl₂ (Rotary Evaporator) cool->evap filter_s2 Filter Final Product (Wash with DCM) evap->filter_s2 dry_s2 Dry Final Product Under Vacuum filter_s2->dry_s2 end Obtain 4-methylisoquinoline- 8-sulfonyl chloride dry_s2->end

Caption: Step-by-step workflow for the synthesis of 4-methylisoquinoline-8-sulfonyl chloride.

References

  • Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Marcel Dekker, Inc. [Link]

  • Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents.
  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. [Link]

  • Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Taylor & Francis Online. [Link]

  • CHLOROSULPHONIC ACID For Synthesis. Alpha Chemika. [Link]

  • ICSC 1039 - CHLOROSULFONIC ACID. International Labour Organization. [Link]

  • Common Name: CHLOROSULPHONIC ACID. New Jersey Department of Health. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110. PubChem. [Link]

  • Reaction: Sulfonation – Introduction to Organic Chemistry. University of Calgary. [Link]

Sources

Application

Reaction of 4-methylisoquinoline-8-sulfonyl chloride with primary amines

Introduction & Application Context The reaction of 4-methylisoquinoline-8-sulfonyl chloride with primary amines is a pivotal transformation in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK )...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

The reaction of 4-methylisoquinoline-8-sulfonyl chloride with primary amines is a pivotal transformation in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK ) inhibitors. While the 5-isomer (used in Fasudil) is more ubiquitous in literature, the 8-isomer represents a privileged scaffold for developing next-generation kinase inhibitors with altered selectivity profiles and metabolic stability.

Key Challenges
  • Amphoteric Nature: The product contains a basic isoquinoline nitrogen (

    
    ) and an acidic sulfonamide proton (
    
    
    
    ). Standard acidic or basic workups often lead to product loss in the aqueous phase.
  • Hydrolytic Instability: The sulfonyl chloride moiety is moisture-sensitive, requiring strictly anhydrous conditions to prevent hydrolysis to the sulfonic acid.

  • Regiochemistry: Primary amines with additional nucleophilic sites (e.g., hydroxyls, imidazoles) require specific stoichiometry control to prevent bis-sulfonylation.

Chemical Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-like). The amine nucleophile attacks the electrophilic sulfur, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.
Graphviz Diagram: Reaction Mechanism

ReactionMechanism Start 4-Methylisoquinoline- 8-Sulfonyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter Base Base (TEA/Pyridine) Byprod Base-HCl Salt Base->Byprod H+ Capture Prod Sulfonamide Product Inter->Prod Cl- Elimination Inter->Byprod HCl Removal

Caption: Mechanistic pathway of sulfonamide formation involving nucleophilic attack and HCl neutralization.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
4-Methylisoquinoline-8-SO₂Cl 1.0ElectrophileStore at -20°C; Hygroscopic
Primary Amine (R-NH₂) 1.1 - 1.2NucleophileDry; Free base preferred
Dichloromethane (DCM) Solvent10 mL/mmolAnhydrous; Amylene stabilized
Triethylamine (TEA) 2.5 - 3.0BaseDry; Distilled over KOH if old
DMAP 0.1CatalystOptional; Accelerates sluggish amines
Standard Operating Procedure (SOP)

Step 1: Preparation of the Nucleophile

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve the Primary Amine (1.1 equiv) in anhydrous DCM (5 mL/mmol).

  • Add Triethylamine (2.5 equiv).

  • Cool the solution to 0°C using an ice-water bath. Note: Cooling controls the exotherm and minimizes side reactions.

Step 2: Addition of Sulfonyl Chloride

  • Dissolve 4-methylisoquinoline-8-sulfonyl chloride (1.0 equiv) in a separate vial with minimal anhydrous DCM (2-3 mL/mmol).

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Tip: If the sulfonyl chloride is added as a solid, ensure it is finely powdered to prevent clumping.

Step 3: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitor by TLC/LC-MS:

    • TLC Eluent: 5% MeOH in DCM.

    • Visualization: UV (254 nm). The product typically fluoresces blue/purple due to the isoquinoline core.

    • Target: Disappearance of the sulfonyl chloride (often hydrolyzes on TLC plate to sulfonic acid, which stays at baseline).

Step 4: Workup (The "Isoelectric Trap") Critical: Do NOT wash with 1N HCl. The basic isoquinoline nitrogen will protonate, rendering the product water-soluble.

  • Quench: Add saturated aqueous

    
     (10 mL/mmol). Stir for 10 minutes.
    
  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM (or CHCl₃/Isopropanol 3:1 if the product is polar).

  • Wash: Wash combined organics with Brine .

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification Strategy

Due to the polarity of the isoquinoline ring, flash column chromatography is usually required.

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Gradient of 0%

    
     10% MeOH in DCM.
    
  • Additive: If tailing occurs, add 1%

    
     or 
    
    
    
    to the mobile phase to suppress interaction with silanols.

Workflow Visualization

Workflow Prep Step 1: Preparation Dissolve Amine + TEA in DCM Cool to 0°C Add Step 2: Addition Add Sulfonyl Chloride dropwise (Anhydrous conditions) Prep->Add React Step 3: Reaction Warm to RT Stir 2-4 hours Add->React Check Check Completion (TLC / LC-MS) React->Check Check->React Incomplete Workup Step 4: Workup Quench with Sat. NaHCO3 (Avoid Strong Acid!) Check->Workup Complete Purify Step 5: Purification Flash Column (DCM:MeOH) Recrystallization Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis of isoquinoline sulfonamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all glassware is flame-dried; use fresh anhydrous DCM.
Product in Aqueous Layer Product ProtonationThe isoquinoline N is basic. Ensure aqueous wash pH > 8. Use CHCl₃/IPA for extraction.
Bis-sulfonylation Excess Sulfonyl ChlorideStrictly control stoichiometry (1:1). Add sulfonyl chloride to the amine (inverse addition).
Starting Material Remains Low NucleophilicityAdd catalyst (0.1 eq DMAP) or heat to 40°C (risk of hydrolysis increases).
Structural Characterization (Expected Data)[5][6]
  • ¹H NMR (DMSO-d₆):

    • 
       9.0 - 9.5 (s, 1H, H-1 of isoquinoline).
      
    • 
       8.0 - 8.5 (m, Aromatic protons).
      
    • 
       2.6 - 2.8 (s, 3H, Ar-CH₃  at C4).
      
    • 
       7.5 - 8.0 (br s, 1H, SO₂NH ).
      
  • MS (ESI+):

    
     peak corresponding to the sulfonamide.[5]
    

References

  • BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Retrieved from .

  • Liao, Y., et al. (2007). "Rho Kinase (ROCK) Inhibitors: A Patent Review (2013–2014)." Expert Opinion on Therapeutic Patents. (Contextual grounding on Isoquinoline sulfonamide synthesis).
  • Feng, Y., et al. (2008). "Discovery of Substituted 4-(Pyrazol-4-yl)phenylbenzenesulfonamides as Potent Inhibitors of Rho Kinase (ROCK)." Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. "Sulfonamide Synthesis." Retrieved from .

  • Sharma, S., et al. (2025). "Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds." RSC Advances. .

Sources

Method

Application Notes and Protocols for the Coupling of 4-Methylisoquinoline-8-sulfonyl Chloride with Anilines

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal conditions for the coupling of 4-methylisoquinoline-8-sulfonyl chloride with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal conditions for the coupling of 4-methylisoquinoline-8-sulfonyl chloride with various anilines. This reaction is pivotal for the synthesis of N-aryl-4-methylisoquinoline-8-sulfonamides, a class of compounds with significant therapeutic potential, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This guide details the underlying reaction mechanism, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmacologically active compounds.[3][4] When functionalized with a sulfonamide group, these molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[5][6] The coupling of 4-methylisoquinoline-8-sulfonyl chloride with anilines is a key synthetic step in the development of novel therapeutics targeting the Rho/ROCK signaling pathway, which is implicated in various pathologies such as hypertension, glaucoma, and cancer metastasis.[1][2]

The synthesis of sulfonamides is a cornerstone of medicinal chemistry.[6] The reaction between a sulfonyl chloride and an amine is a robust and widely used method for creating the sulfonamide linkage.[7] This guide focuses on providing a detailed understanding and practical protocols for successfully synthesizing N-aryl-4-methylisoquinoline-8-sulfonamides.

Reaction Mechanism and Key Parameters

The formation of a sulfonamide bond from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[7] The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. The general mechanism is believed to be a direct bimolecular nucleophilic displacement.[8][9]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Transition State/Intermediate cluster_products Products 4-Methylisoquinoline-8-sulfonyl_chloride 4-Methylisoquinoline-8- sulfonyl chloride (Electrophile) Transition_State Trigonal Bipyramidal Transition State 4-Methylisoquinoline-8-sulfonyl_chloride->Transition_State Nucleophilic Attack Aniline Aniline (Nucleophile) Aniline->Transition_State Sulfonamide N-Aryl-4-methylisoquinoline- 8-sulfonamide Transition_State->Sulfonamide Chloride leaves HCl HCl Transition_State->HCl Neutralized_Acid Base-HCl Salt HCl->Neutralized_Acid Base Base (e.g., Pyridine, TEA) Base->Neutralized_Acid

Caption: General workflow for sulfonamide synthesis.

Key Parameters Influencing the Reaction:
  • Aniline Nucleophilicity: The electronic nature of the aniline substrate significantly impacts the reaction rate. Electron-donating groups on the aniline ring increase its nucleophilicity, leading to faster reaction times, while electron-withdrawing groups have the opposite effect.[8]

  • Base: The choice of base is crucial for neutralizing the HCl generated during the reaction. Non-nucleophilic organic bases such as pyridine or triethylamine (TEA) are commonly used.[7][10] The basicity and steric hindrance of the base can influence the reaction rate and yield.

  • Solvent: The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile.[1][11] The solvent's polarity can influence the reaction kinetics.[9]

  • Temperature: Most sulfonamide coupling reactions are performed at room temperature.[11][12] However, for less reactive anilines, gentle heating may be required. Exothermic reactions may necessitate initial cooling to control the reaction rate.[7]

  • Stoichiometry: A slight excess of the aniline or the use of a stoichiometric amount of base is common to ensure complete consumption of the sulfonyl chloride.

Experimental Protocols

Materials and Equipment

Reagents:

  • 4-Methylisoquinoline-8-sulfonyl chloride

  • Substituted anilines

  • Anhydrous solvents (Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Bases (Pyridine, Triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Protocol 1: General Procedure for Coupling in Dichloromethane (DCM)

This protocol is a standard and robust method for the synthesis of N-aryl-4-methylisoquinoline-8-sulfonamides.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired aniline (1.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the aniline solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylisoquinoline-8-sulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-4-methylisoquinoline-8-sulfonamide.

Protocol 2: Alternative Procedure using Pyridine as Base and Solvent

For certain substrates, using pyridine as both the base and solvent can be advantageous.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.1 equivalents) in pyridine.

  • Addition of Sulfonyl Chloride: Add 4-methylisoquinoline-8-sulfonyl chloride (1.0 equivalent) portion-wise to the solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic extract or the redissolved precipitate with 1M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Optimization of Reaction Conditions

The optimal conditions for the coupling reaction can vary depending on the specific aniline substrate. The following table provides a summary of recommended starting conditions and potential optimizations.

ParameterConditionRationale & Optimization Tips
Aniline Reactivity Electron-rich anilines react faster.For electron-deficient anilines, consider increasing the reaction temperature (e.g., to 40 °C) or using a more polar solvent to enhance reactivity.[9]
Base Triethylamine or PyridineIf the reaction is sluggish, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed, although this may increase side reactions.
Solvent Dichloromethane, Acetonitrile, THFAcetonitrile can be a good alternative to DCM.[1] For reactions that require heating, a higher boiling point solvent like 1,4-dioxane might be necessary.
Temperature Room TemperatureFor highly reactive substrates, cooling the reaction to 0 °C during the addition of the sulfonyl chloride can help control the reaction and minimize side product formation.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion - Inactive sulfonyl chloride (hydrolyzed)- Low nucleophilicity of aniline- Insufficiently basic conditions- Use freshly prepared or properly stored sulfonyl chloride.- Increase reaction temperature and/or time.- Use a stronger base or ensure the current base is not depleted.
Formation of Multiple Products - Di-sulfonylation of primary aniline- Side reactions with other functional groups- Use a controlled stoichiometry of the sulfonyl chloride.- Protect other reactive functional groups on the aniline if necessary.[14]
Difficult Purification - Similar polarity of product and starting materials- Optimize the chromatography eluent system.- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anilines can be toxic and are readily absorbed through the skin. Handle with care and appropriate PPE.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Aniline and Base in Solvent B 2. Add Sulfonyl Chloride Solution A->B C 3. Stir and Monitor by TLC B->C D 4. Quench Reaction (add water) C->D E 5. Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow.

Conclusion

The coupling of 4-methylisoquinoline-8-sulfonyl chloride with anilines is a versatile and reliable method for the synthesis of a diverse library of N-aryl sulfonamides. By understanding the reaction mechanism and carefully selecting the reaction conditions—particularly the base, solvent, and temperature—researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the discovery and development of novel isoquinoline-based therapeutics.

References

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.).
  • The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29710001855. (n.d.).
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (n.d.).
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24).
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (n.d.).
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.).
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (n.d.).
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (2021, January 22).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis - Benchchem. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem. (n.d.).
  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (n.d.).
  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC. (2025, March 31).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26).

Sources

Application

Using 4-methylisoquinoline-8-sulfonyl chloride as a building block for PKM2 inhibitors

Application Note: Rational Design and Synthesis of PKM2 Inhibitors Using 4-Methylisoquinoline-8-Sulfonyl Chloride Executive Summary Pyruvate Kinase M2 (PKM2) is a critical rate-limiting enzyme in glycolysis, frequently o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of PKM2 Inhibitors Using 4-Methylisoquinoline-8-Sulfonyl Chloride

Executive Summary

Pyruvate Kinase M2 (PKM2) is a critical rate-limiting enzyme in glycolysis, frequently overexpressed in cancer cells to facilitate the Warburg effect. While many sulfonamide-based ligands function as PKM2 activators (promoting tetramerization), there is a growing interest in PKM2 inhibitors that can block ATP generation or disrupt specific non-glycolytic functions of PKM2 (e.g., nuclear translocation).

This guide details the utilization of 4-methylisoquinoline-8-sulfonyl chloride as a privileged building block for generating PKM2 inhibitors. The isoquinoline core, historically significant in kinase inhibition (e.g., H-89, H-7), provides a rigid, hydrophobic scaffold capable of distinct pi-stacking interactions compared to the more common quinoline-based activators.

Scientific Rationale & Mechanism

The Scaffold Advantage

The 4-methylisoquinoline-8-sulfonyl chloride moiety offers three distinct medicinal chemistry advantages over standard phenyl or quinoline sulfonyl chlorides:

  • Positional Isomerism: The nitrogen position in the isoquinoline ring alters the hydrogen bond acceptor vector, potentially shifting binding from the allosteric activator site (common for quinolines) to the ATP-binding pocket or the dimer-dimer interface.

  • Steric Bulk: The 4-methyl group provides a specific steric handle that can restrict rotation, locking the ligand into a bioactive conformation that favors inhibition over activation.

  • Electrophilicity: The sulfonyl chloride group at the 8-position is highly reactive, allowing for rapid late-stage diversification with various amines to generate a Structure-Activity Relationship (SAR) library.

Mechanism of Action (Hypothesis)

Unlike activators that stabilize the tetrameric form of PKM2, inhibitors derived from this scaffold are designed to:

  • Competitively inhibit the ATP binding site: Leveraging the isoquinoline core's affinity for adenine-binding pockets.

  • Allosteric disruption: Binding to the DASA-58 pocket but inducing a conformational change that prevents tetramerization (dimer trapping).

Chemical Synthesis Protocol

Objective: Synthesis of a library of N-substituted-4-methylisoquinoline-8-sulfonamides.

Reagents & Equipment
  • Scaffold: 4-Methylisoquinoline-8-sulfonyl chloride (Store at 4°C, moisture sensitive).

  • Nucleophiles: Diverse primary and secondary amines (anilines, piperazines, aliphatic amines).

  • Base: Triethylamine (Et₃N) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, for unreactive amines).

Step-by-Step Synthesis Workflow

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (N₂) gas.

  • Note: Moisture reacts with sulfonyl chloride to form the sulfonic acid byproduct, drastically reducing yield.

Step 2: Solubilization

  • Dissolve 1.0 equivalent (eq.) of the amine substrate in anhydrous DCM (0.1 M concentration).

  • Add 1.5 eq. of Et₃N.

  • Cool the solution to 0°C using an ice bath.

Step 3: Coupling Reaction

  • Dissolve 1.1 eq. of 4-methylisoquinoline-8-sulfonyl chloride in a minimal amount of DCM.

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

  • Critical: Maintain 0°C during addition to prevent exotherms and side reactions.

Step 4: Monitoring & Completion

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). Look for the disappearance of the amine spot and the appearance of a new, more polar sulfonamide spot.

Step 5: Workup & Purification

  • Quench with saturated NaHCO₃ solution.

  • Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Amine + Base (DCM, 0°C) Start->Dissolve AddScaffold Add 4-methylisoquinoline- 8-sulfonyl chloride (Dropwise) Dissolve->AddScaffold Reaction Reaction: Nucleophilic Substitution (2-4h, RT) AddScaffold->Reaction Check TLC Monitoring Reaction->Check Check->Reaction Incomplete Workup Quench (NaHCO3) & Extraction (DCM) Check->Workup Complete Purify Flash Chromatography Workup->Purify Product Final Product: Isoquinoline Sulfonamide Purify->Product

Caption: Workflow for the synthesis of sulfonamide inhibitors using the 4-methylisoquinoline scaffold.

Biological Evaluation Protocol

To confirm the compound acts as an inhibitor and not an activator, a kinetic assay distinguishing these modes is required.

PKM2 LDH-Coupled Enzymatic Assay

This assay links PKM2 activity (PEP + ADP → Pyruvate + ATP) to Lactate Dehydrogenase (Pyruvate + NADH → Lactate + NAD⁺). The depletion of NADH is measured via fluorescence or absorbance (340 nm).

Reagents:

  • Recombinant human PKM2 protein.[2]

  • Substrates: Phosphoenolpyruvate (PEP), ADP.

  • Coupling Enzyme: Lactate Dehydrogenase (LDH).

  • Cofactor: NADH.

Protocol:

  • Preparation: Dilute compounds in DMSO (final concentration <1%).

  • Incubation: Incubate 5 nM PKM2 with the test compound for 30 mins at RT.

  • Reaction Start: Add Master Mix (PEP, ADP, NADH, LDH) to initiate the reaction.

    • Note: To screen for inhibitors, use saturating concentrations of FBP (Fructose-1,6-bisphosphate). FBP naturally activates PKM2; an effective inhibitor must overcome this activation.

  • Measurement: Monitor Absorbance at 340 nm continuously for 20 minutes.

Data Interpretation: Inhibitor vs. Activator
ParameterInhibitor Profile Activator Profile
Vmax Decreases significantlyIncreases or Unchanged
Km (PEP) Increases (lowered affinity)Decreases (higher affinity)
Effect with FBP Antagonizes FBP-induced activationSynergizes or mimics FBP
Hill Coefficient Increases (stabilizes T-state)Decreases (stabilizes R-state)
PKM2 Signaling & Inhibition Pathway

PKM2Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Tetramerization PKM2_Tetramer->PKM2_Dimer Dissociation Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH (Cancer) OXPHOS Mitochondrial OXPHOS Pyruvate->OXPHOS PDH (Normal) Inhibitor Isoquinoline Inhibitor Inhibitor->PKM2_Dimer Traps/Inhibits Activator FBP / Activators Activator->PKM2_Tetramer Stabilizes

Caption: PKM2 dynamic equilibrium. Inhibitors stabilize the dimer or block the active site, forcing metabolic stress.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Synthesis) Hydrolysis of sulfonyl chloride.Ensure glassware is flame-dried; use fresh anhydrous solvents.
No Inhibition (Assay) Compound acts as an activator.[2][3][4]Check if the compound mimics FBP. Modify the amine "tail" to introduce steric clash.
Precipitation in Assay Low solubility of isoquinoline core.Limit final DMSO concentration to 1%; add 0.01% Triton X-100 to buffer.

References

  • Anastasiou, D., et al. (2012).[2] "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis." Nature Chemical Biology, 8(10), 839–847. Link

  • Walsh, M. J., et al. (2011).[2][5] "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters, 21(21), 6322–6327.[5] Link

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors." Biochemistry, 23(21), 5036–5041. Link

  • Kung, C., et al. (2012). "Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy." Chemistry & Biology, 19(9), 1187-1198. Link

  • BenchChem. (2025).[1] "Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines." Application Notes. Link(Note: Generalized reference for reaction conditions).

Sources

Method

Solvent selection for sulfonyl chloride coupling reactions

Application Note: Precision Solvent Selection for Sulfonyl Chloride Coupling Reactions Abstract Sulfonyl chloride coupling is a cornerstone transformation in medicinal chemistry, yet it is plagued by a fundamental chemos...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Selection for Sulfonyl Chloride Coupling Reactions

Abstract

Sulfonyl chloride coupling is a cornerstone transformation in medicinal chemistry, yet it is plagued by a fundamental chemoselective challenge: the competition between productive nucleophilic attack (aminolysis/alcoholysis) and destructive hydrolysis.[1] This guide moves beyond traditional dichloromethane (DCM) protocols, providing a scientifically grounded framework for solvent selection.[1] We prioritize 2-Methyltetrahydrofuran (2-MeTHF) and Schotten-Baumann biphasic systems as superior, higher-yielding, and greener alternatives to chlorinated solvents.[1]

Part 1: The Chemoselective Landscape

The success of a sulfonylation reaction depends on the relative rates of two competing pathways. The sulfonyl sulfur atom is a hard electrophile, susceptible to attack by both the desired nucleophile (amine/alcohol) and adventitious water.

  • Pathway A (Productive):

    
    [1]
    
  • Pathway B (Destructive):

    
    [1]
    

Critical Insight: Hydrolysis is not just a side reaction; it generates sulfonic acid, which can protonate the amine nucleophile, rendering it unreactive (


).[1] This creates a "death spiral" for yield: moisture destroys the reagent and deactivates the nucleophile. Therefore, solvent selection must prioritize water exclusion  (anhydrous protocols) or phase separation  (biphasic protocols).[1]

Part 2: Solvent Class Analysis & Selection Logic

The following table synthesizes data from GSK, Pfizer, and Sanofi solvent selection guides, adapted specifically for sulfonyl chloride reactivity.

Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact & "Why"
Bio-Based Ethers 2-MeTHF Recommended (Gold Standard) Hydrophobic & Stable. Unlike THF, 2-MeTHF is immiscible with water, allowing for easy aqueous workup without emulsion formation.[1] Its higher boiling point (80°C) allows for faster kinetics than DCM (40°C).[1]
Chlorinated DCM, ChloroformSubstitution Advisable The "Old" Standard. Excellent solubility for sulfonyl chlorides but environmentally hazardous. High density causes emulsions during workup. prone to "wetness" if not strictly dried.
Esters Ethyl Acetate (EtOAc), iPrOAcRecommended The Economic Choice. Good for Schotten-Baumann conditions.[1] However, some sulfonyl chlorides may react slowly with the solvent (acylation) at high temps, though rare.[1]
Polar Aprotic DMF, NMP, DMAcProblematic The Last Resort. High solubility but difficult to remove.[1] Hygroscopic nature accelerates hydrolysis. Only use for highly insoluble substrates.
Biphasic Water / Toluene or Water / EtOAcExcellent (Specific) Schotten-Baumann. Uses the "phase transfer" principle. The reaction occurs at the interface or in the organic phase, while the base stays in the aqueous phase, scavenging acid.

Part 3: Decision Framework

The following decision tree provides a logical pathway for selecting the optimal solvent system based on substrate properties.

SolventSelection Start Start: Substrate Analysis SolubilityCheck Is Substrate Soluble in Ethers/Esters? Start->SolubilityCheck MoistureSens Is Sulfonyl Chloride Highly Moisture Sensitive? SolubilityCheck->MoistureSens Yes DMF Special Case: DMF/DMAc (High dilution, difficult workup) SolubilityCheck->DMF No (Highly Polar) Scale Reaction Scale? MoistureSens->Scale No (Stable) MeTHF Protocol A: Anhydrous 2-MeTHF (Best Overall Balance) MoistureSens->MeTHF Yes (Hydrolyzes fast) Scale->MeTHF Small / High Value Schotten Protocol B: Schotten-Baumann (Water/EtOAc or Toluene) Scale->Schotten Large (>10g) / Cost Sensitive DCM Legacy Protocol: Anhydrous DCM (Only if strict solubility req)

Figure 1: Solvent Selection Decision Tree.[1] Blue nodes indicate decision points; Green nodes indicate recommended green protocols; Red nodes indicate legacy/hazardous options.

Part 4: Validated Experimental Protocols

Protocol A: The Modern Green Standard (Anhydrous 2-MeTHF)

Best for: High-value intermediates, moisture-sensitive sulfonyl chlorides, and ease of workup.[1]

Reagents:

  • Sulfonyl Chloride (1.1 equiv)[1]

  • Amine/Alcohol Substrate (1.0 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous][1]

  • Catalyst: DMAP (0.1 equiv) [Optional, for sterically hindered alcohols][1]

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the Amine Substrate and 2-MeTHF (concentration 0.2 – 0.5 M).

  • Base Addition: Add TEA or DIPEA. Note: The reaction is exothermic; if working on >5g scale, cool to 0°C.

  • Reagent Addition: Add Sulfonyl Chloride dropwise (as a solution in 2-MeTHF if solid).

    • Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, minimizing side reactions.

  • Monitoring: Warm to room temperature (20-25°C). Monitor by TLC or HPLC.

    • Self-Validation Check: If starting material persists after 2 hours, heat to 40-50°C. 2-MeTHF allows this (unlike DCM).[1]

  • Workup (The 2-MeTHF Advantage):

    • Add water or 1M HCl directly to the reaction vessel.

    • Stir for 5 minutes. Stop stirring.

    • Observation: The layers will separate cleanly and rapidly (2-MeTHF is less dense than water; DCM is denser and often forms emulsions).

    • Wash organic layer with saturated

      
       (to remove sulfonic acid byproducts) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, and large-scale synthesis where anhydrous conditions are difficult to maintain.[1]

Reagents:

  • Sulfonyl Chloride (1.2 equiv)[1]

  • Amine Substrate (1.0 equiv)[1]

  • Base:

    
     or NaOH (2.5 equiv) dissolved in Water.[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Toluene.[1]

Step-by-Step Methodology:

  • Aqueous Phase Prep: Dissolve the Amine and Base in Water (approx. 5-10 volumes).

  • Organic Phase Prep: Dissolve Sulfonyl Chloride in EtOAc or Toluene.

  • Biphasic Coupling: Add the organic solution to the rapidly stirring aqueous solution.

    • Critical Parameter:Stir Rate. Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Stir at room temperature for 1-4 hours.

  • Validation: Check pH. It must remain >9.[2] If pH drops, the amine becomes protonated (

    
    ) and the reaction stops. Add more inorganic base if necessary.
    
  • Isolation:

    • Separate layers. Extract aqueous layer once with EtOAc.

    • Combine organics. Wash with 1M HCl (to remove unreacted amine) and Brine.[1]

Part 5: Mechanistic Pathway & Troubleshooting

Understanding the competing pathways allows for rapid troubleshooting.

Mechanism RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Intermediate Transition State (Pentacoordinate Sulfur) RSO2Cl->Intermediate Amine Amine (R'-NH2) Amine->Intermediate  Nucleophilic Attack Water Water (Impurity) Water->Intermediate  Hydrolysis (Competes) Sulfonamide Sulfonamide (Product) Intermediate->Sulfonamide  Major Path (in 2-MeTHF) SulfonicAcid Sulfonic Acid (Byproduct) Intermediate->SulfonicAcid  Side Path (in Wet Solvents) HCl HCl Intermediate->HCl HCl->Amine  Deactivation (Forms R-NH3+)

Figure 2: Competing Mechanistic Pathways.[1] Red arrows indicate yield-loss vectors caused by solvent moisture.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideSwitch to Protocol A (Anhydrous 2-MeTHF). Ensure glassware is oven-dried.[3] Increase Sulfonyl Chloride equivalents to 1.5.
Unreacted Amine HCl poisoning (Protonation)Check Base stoichiometry. Ensure >1.5 equiv of TEA/DIPEA is used. In Schotten-Baumann, ensure pH > 9.[1][2]
Emulsion during Workup Density similarity (DCM/Water)Add Brine to aqueous layer to increase density difference. Switch solvent to 2-MeTHF or EtOAc (lighter than water).
Impurity: Diaryl Sulfone Friedel-Crafts side reactionThis occurs if using Chlorosulfonic acid precursors.[3] If using Sulfonyl Chloride, this is rare unless high temps are used.[1] Keep T < 40°C.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][4] Green Chemistry, 2016, 18, 288-296.[1][4] Link

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13, 854-862.[1] Link

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem, 2012, 5, 1369-1379.[1] Link[1]

  • BenchChem Technical Support. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Application Notes, 2025. Link[1]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][5] Sustainable Chemical Processes, 2016, 4:[1][5]7. Link

Sources

Application

Accelerating Medicinal Chemistry: A Guide to Microwave-Assisted Synthesis of Novel Sulfonamides from 4-Methylisoquinoline-8-sulfonyl Chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This document provides a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of sulfonamide libraries based on the 4-methylisoquinoline scaffold. We will delve into the fundamental principles of microwave chemistry, provide detailed, validated protocols, and discuss the causality behind key experimental choices, empowering researchers to accelerate their drug discovery programs.

Introduction: The Convergence of Speed and Structure

In the landscape of modern drug discovery, the demand for rapid and efficient synthesis of novel molecular entities is paramount.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, frequently reducing reaction times from hours or days to mere minutes, thereby accelerating the crucial hit-to-lead and lead optimization phases.[1][3] This guide focuses on the application of MAOS to the synthesis of a particularly valuable class of compounds: isoquinoline sulfonamides.

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics including antibacterial, antidiabetic, and anticancer agents.[4][5] When combined with the isoquinoline core, a recognized "privileged scaffold" found in numerous natural products and pharmaceuticals, the resulting molecules hold significant therapeutic potential.[6] Recent studies have highlighted isoquinoline sulfonamides as potent inhibitors of critical signaling pathways, such as the Rho-associated coiled-coil containing protein kinase (ROCK), making them attractive targets for conditions ranging from hypertension to cancer.[7][8]

This application note provides a robust protocol for the microwave-assisted coupling of 4-methylisoquinoline-8-sulfonyl chloride with diverse primary and secondary amines, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

The Principle of Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly via conduction and convection, resulting in slow and uneven heating of the reaction mixture.[9][10] Microwave chemistry, conversely, utilizes direct energy transfer to polar molecules within the reaction.[11]

The heating is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant molecular rotation generates friction, which manifests as intense, uniform heat throughout the bulk of the solution.[12][13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. This movement creates an electric current, and resistance to this flow results in rapid heating (Joule heating).[9]

This direct and instantaneous heating mechanism leads to significant advantages over conventional methods, including dramatic rate enhancements, higher product yields, increased reaction purity, and improved energy efficiency, aligning with the principles of green chemistry.[14][15][16]

G Fig. 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel_C Reaction Vessel Solvent_C Reaction Mixture Vessel_C->Solvent_C Convection Heat_Source External Heat (Oil Bath) Heat_Source->Vessel_C Conduction Vessel_MW MW-Transparent Vessel Solvent_MW Reaction Mixture (Direct Heating) MW_Source Microwave Irradiation MW_Source->Solvent_MW Direct Energy Absorption

Caption: Conventional vs. Microwave Heating.

Reagent Profile: 4-Methylisoquinoline-8-sulfonyl Chloride

The target reagent, 4-methylisoquinoline-8-sulfonyl chloride, is an aromatic sulfonyl chloride. This class of compounds is characterized by a highly electrophilic sulfur atom, making it susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[8] The isoquinoline ring system provides a rigid, planar scaffold ideal for binding to protein targets, while the methyl group at the 4-position can be used to probe specific steric pockets within an active site.

Key Properties & Handling:

  • Reactivity: The sulfonyl chloride group is highly reactive and sensitive to moisture. Hydrolysis to the corresponding sulfonic acid is a common side reaction. Therefore, all reactions must be conducted under anhydrous conditions.

  • Safety: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[17][18] They may also release toxic gases upon decomposition or reaction with water. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][19]

Detailed Protocol: Microwave-Assisted Sulfonamide Synthesis

This protocol is designed for a dedicated, sealed-vessel microwave synthesis reactor equipped with temperature and pressure sensors.

4.1. Materials and Equipment

  • Reagents:

    • 4-Methylisoquinoline-8-sulfonyl chloride

    • Desired primary or secondary amine (1.1 equivalents)

    • Non-nucleophilic base, e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Anhydrous, microwave-appropriate solvent (e.g., Acetonitrile, 1,4-Dioxane, or N,N-Dimethylformamide)

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a stir bar and snap-on cap

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

4.2. General Reaction Scheme

(Self-created image placeholder for the reaction of 4-methylisoquinoline-8-sulfonyl chloride with R1R2NH)

4.3. Step-by-Step Experimental Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-methylisoquinoline-8-sulfonyl chloride (1.0 eq, e.g., 0.2 mmol, 48.3 mg).

  • Reagent Addition: Add the desired amine (1.1 eq, 0.22 mmol) followed by the anhydrous solvent (e.g., 3 mL of 1,4-Dioxane).

  • Base Addition: Add the non-nucleophilic base (1.5 eq, 0.3 mmol, e.g., 42 µL of Et₃N).

    • Causality Note: A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Using a hindered base like DIPEA or a tertiary amine like Et₃N prevents the base from competing with the desired amine nucleophile.[8]

  • Sealing the Vessel: Securely seal the vial with the cap.

  • Microwave Reactor Programming: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (This is a starting point; optimization may be required).

    • Hold Time: 10 minutes.

    • Power: Dynamic (The instrument will automatically modulate power to maintain the target temperature).

    • Stirring: On.

  • Reaction Execution: Start the microwave program. The instrument will monitor temperature and pressure in real-time.

  • Cooling: Once the reaction is complete, the vessel will be cooled to a safe handling temperature (typically <50 °C) using compressed air.

  • Aqueous Work-up: Open the vial in a fume hood. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final sulfonamide product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

G Fig. 2: Experimental Workflow for MAOS A 1. Reagent Addition (Sulfonyl Chloride, Amine, Base, Solvent) in Microwave Vial B 2. Seal Vessel & Program Reactor (Temp, Time, Power) A->B C 3. Microwave Irradiation (Rapid Heating & Reaction) B->C D 4. Automated Cooling C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, Mass Spec) F->G H Final Product (Pure Sulfonamide) G->H

Caption: Workflow for Microwave-Assisted Sulfonamide Synthesis.

Expected Outcomes & Data Presentation

The primary advantage of this microwave protocol is the dramatic reduction in reaction time compared to conventional heating methods, which often require several hours to overnight stirring at room temperature or reflux.[8][20] Yields are expected to be good to excellent, often with cleaner reaction profiles that simplify purification.

Table 1: Representative Comparison of MAOS vs. Conventional Synthesis

Amine SubstrateMethodTemperature (°C)TimeYield (%)
Aniline MAOS12010 min92%
Conventional8012 hours75%
Piperidine MAOS1205 min95%
Conventional256 hours88%
Benzylamine MAOS1208 min94%
Conventional6010 hours81%

Note: Data are representative examples based on typical outcomes for microwave-assisted sulfonamide synthesis and should be used as a guideline.[21][22][23] Actual results may vary.

Conclusion

The protocol detailed herein provides a powerful and highly efficient method for the synthesis of 4-methylisoquinoline-8-sulfonamides. By leveraging the principles of microwave-assisted chemistry, researchers can significantly accelerate the synthesis of diverse compound libraries, facilitating more rapid and effective exploration of structure-activity relationships. This approach is an invaluable tool for medicinal chemists and drug development professionals aiming to shorten discovery timelines and deliver novel therapeutic candidates.

References

  • Microwave chemistry - Wikipedia. Wikipedia. [Link]

  • Microwave Chemistry: General Features and Applications. Evalueserve. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Microwaves as an Energy Transfer Method in Chemical Processes. JX Nippon Oil & Energy. [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • The impact of microwave synthesis on drug discovery. PubMed. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. ResearchGate. [Link]

  • Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. PMC - NIH. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Bentham Science. [Link]

  • 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S. PubChem. [Link]

  • 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). PubChemLite. [Link]

  • Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents?. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • 3-Methyl-8-quinolinesulfonyl chloride, 100 g. Carl ROTH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Sulfonyl Chloride

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted sulfonyl chlorides from reaction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted sulfonyl chlorides from reaction mixtures. We will explore the chemistry behind common purification challenges and offer validated protocols to ensure the integrity of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted sulfonyl chloride from my reaction?

Unreacted sulfonyl chlorides are problematic for several reasons. As highly reactive electrophiles, they can interfere with subsequent synthetic steps.[1] Their polarity is often similar to that of the desired sulfonamide or sulfonate ester products, which significantly complicates purification by standard column chromatography.[1] Furthermore, sulfonyl chlorides are lachrymatory and corrosive, making their removal essential for product safety and handling.[1]

Q2: I performed a standard aqueous workup with a sodium bicarbonate wash, but I still see the sulfonyl chloride in my NMR. What went wrong?

This is a common issue. While a basic wash is effective at neutralizing and removing the sulfonic acid byproduct formed from hydrolysis, the hydrolysis of the sulfonyl chloride itself can be slow, especially for sterically hindered or electron-deficient substrates.[2][3] Insufficient stirring or short contact time in biphasic systems (e.g., DCM and water) can also lead to incomplete hydrolysis.[2][3]

Q3: When should I choose a scavenger resin over a traditional aqueous quench?

Scavenger resins are an excellent choice in several scenarios:

  • When your product is sensitive to water or basic/acidic conditions: Scavenger resins allow for a non-aqueous workup, preserving delicate functional groups.[1]

  • For high-throughput parallel synthesis: Resins simplify the purification workflow, as the bound byproduct is removed by simple filtration, avoiding multiple liquid-liquid extractions.

  • When the sulfonyl chloride is difficult to remove by extraction: If the sulfonyl chloride or its quenched byproducts have solubility profiles similar to your product, a scavenger resin provides a highly selective removal method.[2]

Troubleshooting and Method Selection

Choosing the correct removal strategy is paramount and depends on the stability of your product, reaction scale, and the properties of the sulfonyl chloride. Below is a comparative guide to the most effective methods.

Method Comparison Table
MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Hydrolysis Quenches R-SO₂Cl to water-soluble R-SO₃H using water/base.Inexpensive, scalable, effective for many substrates.[2]Can be slow; not suitable for water/base-sensitive products.[1]Robust, water-insensitive products on moderate to large scales.
Nucleophilic Quench Reacts R-SO₂Cl with a simple nucleophile (e.g., amine, alcohol).Fast and efficient conversion of the sulfonyl chloride.[1]Introduces a new impurity (sulfonamide/ester) that must be removed.Cases where product and sulfonyl chloride co-elute, and the new byproduct is easily separable.
Scavenger Resins Covalent capture of R-SO₂Cl onto a solid-supported nucleophile.High selectivity, non-aqueous workup, simplified purification via filtration.[2]Higher cost, may require longer reaction times for complete scavenging.Water-sensitive products, parallel synthesis, and difficult-to-separate mixtures.[2]
Chromatography Direct separation of the product from unreacted R-SO₂Cl.Avoids introducing additional reagents.Often difficult due to similar polarities of the product and starting material.[1]Products with significantly different polarity from the sulfonyl chloride.

In-Depth Protocols and Methodologies

Protocol 1: Enhanced Aqueous Hydrolysis Workup

This protocol is designed for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base. The key is to ensure complete hydrolysis before extraction.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or LCMS), cool the reaction mixture to 0 °C in an ice bath. This mitigates any exotherm during the quench.[2]

  • Initial Quench: Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Base-Promoted Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. Continue to stir vigorously for at least 30-60 minutes.[2][4] This step is crucial for converting the sulfonyl chloride into its highly water-soluble sulfonate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Back-Extraction: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Causality and Expertise: The extended stirring time with a base is the critical step. Simple washing is often insufficient because the hydrolysis rate can be slow. Forcing the hydrolysis to completion by adding a base and allowing adequate time ensures the sulfonyl chloride is converted to the sulfonate, which has drastically different solubility and is easily removed in the aqueous phase.[5][6]

Protocol 2: Nucleophilic Quenching followed by Extraction

This method is useful when the product and sulfonyl chloride have similar chromatographic properties, and a more polar byproduct would be easier to separate.

Step-by-Step Methodology:

  • Reaction Completion: Confirm the consumption of your primary nucleophile.

  • Nucleophilic Quench: To the reaction mixture, add a simple, highly nucleophilic amine like piperidine or aqueous ammonia (1.5-2.0 equivalents relative to the excess sulfonyl chloride).[1] Stir for 15-30 minutes at room temperature.

  • Monitor Quench: Use TLC to confirm the disappearance of the starting sulfonyl chloride spot and the appearance of a new, more polar sulfonamide spot.

  • Workup: Proceed with a standard aqueous workup. The newly formed sulfonamide is typically much more polar than the desired product and can be removed by either acidic wash (if it's basic enough) or by column chromatography.[4]

Workflow Diagram: Nucleophilic Quench

G cluster_0 Reaction Mixture cluster_1 Quenching Step cluster_2 Transformed Mixture cluster_3 Purification A Product + Excess R-SO₂Cl B Add Nucleophile (e.g., Piperidine) A->B Reaction Complete C Product + Polar Sulfonamide (R-SO₂-Piperidine) B->C Rapid Conversion D Aqueous Workup & Column Chromatography C->D Separation E Pure Product D->E Isolation

Caption: Workflow for removing sulfonyl chloride via nucleophilic quench.

Protocol 3: Solid-Phase Scavenging with Amine-Based Resin

This is the preferred method for sensitive substrates or for simplifying purification in parallel synthesis.

Step-by-Step Methodology:

  • Choose the Resin: Select an appropriate amine-based scavenger resin, such as aminomethylated polystyrene or a silica-bound amine (e.g., Si-Trisamine). Use 2-3 equivalents of the resin relative to the excess sulfonyl chloride.

  • Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Scavenging: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.[1]

  • Monitor Completion: Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LCMS.

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of the electrophile.

Decision Logic Diagram: Choosing a Purification Method

G node_result node_result start Product Stable to Aqueous Base? co_elute Product & R-SO₂Cl Co-elute? start->co_elute Yes node_result_hydrolysis Use Enhanced Aqueous Hydrolysis (Protocol 1) start->node_result_hydrolysis No parallel Parallel Synthesis or Sensitive Product? co_elute->parallel Yes node_result_chromatography Direct Chromatography co_elute->node_result_chromatography No node_result_scavenger Use Scavenger Resin (Protocol 3) parallel->node_result_scavenger Yes node_result_quench Use Nucleophilic Quench (Protocol 2) parallel->node_result_quench No

Caption: Decision tree for selecting the optimal removal method.

References

  • Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl). Supra Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • King, J. F., & Lee, T. W. S. (1968). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 90(23), 6491–6497.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Methylisoquinoline-8-sulfonyl Chloride Guide

Executive Summary: The Solubility vs. Stability Paradox The Core Issue: Users frequently report that 4-methylisoquinoline-8-sulfonyl chloride (and its analogs like 8-quinolinesulfonyl chloride) is "insoluble" in water or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility vs. Stability Paradox

The Core Issue: Users frequently report that 4-methylisoquinoline-8-sulfonyl chloride (and its analogs like 8-quinolinesulfonyl chloride) is "insoluble" in water or "disappears" during aqueous workups.[1][2]

The Scientific Reality: This compound is not stable in water. What appears to be "dissolving" is often the chemical decomposition (hydrolysis) of the active sulfonyl chloride into the water-soluble, non-reactive sulfonic acid.

Critical Rule:

Never attempt to dissolve this reagent in pure water to create a stock solution. Result: Complete loss of reactivity within minutes to hours, depending on pH and temperature.

Technical Specifications & Properties

The following data is synthesized from validated internal standards for the 8-quinolinesulfonyl chloride class, which shares near-identical physicochemical properties with the 4-methylisoquinoline derivative [1, 2].

PropertySpecificationPractical Implication
Appearance White to off-white/pale yellow solidDarkening indicates moisture contamination (hydrolysis).[1][2]
Melting Point ~126–132 °CSharp melting point indicates high purity; broad range suggests acid impurity.[2]
Solubility (Water) Negligible / Decomposes Do not use water as a primary solvent.[2]
Solubility (Organic) DCM, THF, Acetonitrile, AcetoneUse these for preparing stock solutions.
Stability Moisture SensitiveStore under inert gas (Argon/Nitrogen) at 2–8 °C.
Reactivity ElectrophileReacts rapidly with amines, alcohols, and water .

The Mechanism of Failure: Hydrolysis[1]

Understanding why the reaction fails is the first step to fixing it. When exposed to water, the sulfonyl chloride undergoes nucleophilic attack by water molecules, expelling HCl and forming the inert sulfonic acid.

Diagram 1: Hydrolysis Pathway (The "Invisible" Decomposition)

Hydrolysis cluster_0 Aqueous Environment SC Sulfonyl Chloride (Active Reagent) Insoluble Solid TS Transition State (Unstable) SC->TS + H₂O Water H₂O (Solvent/Nucleophile) Water->TS Acid Sulfonic Acid (Inactive Byproduct) Water Soluble TS->Acid Fast Irreversible Decomposition HCl HCl (Acidic Byproduct) TS->HCl

Caption: The irreversible hydrolysis mechanism. Once converted to sulfonic acid (green), the compound can no longer react with your target amine.

Protocol: Successful Reaction in Aqueous Media

To react 4-methylisoquinoline-8-sulfonyl chloride with water-soluble amines (e.g., amino acids, salts), you must use Schotten-Baumann conditions .[1][2] This method relies on a biphasic system or a water-miscible co-solvent to protect the reagent while allowing the reaction to proceed.[1]

Method A: Biphasic System (Preferred for Scale-up)

Best for: Large scale, simple amines.[1][2]

  • Dissolve Reagent: Dissolve 4-methylisoquinoline-8-sulfonyl chloride in DCM (Dichloromethane).

  • Prepare Aqueous Phase: Dissolve your amine in water.[2] Adjust pH to ~8-9 using a base (Na₂CO₃ or NaOH).[1][2]

  • Combine: Add the organic phase to the aqueous phase.

  • Reaction: Vigorously stir (emulsion is good). The amine reacts at the interface.

  • pH Control: Monitor pH. As HCl is generated, pH will drop. Add base dropwise to maintain pH > 8.[2]

Method B: Homogeneous Co-Solvent (Preferred for Research)

Best for: Small scale, rapid kinetics.

  • Dissolve Reagent: Dissolve the sulfonyl chloride in THF or Acetonitrile .[2]

  • Prepare Amine: Dissolve amine in Water/Buffer (pH 9).

  • Mix: Add the organic solution dropwise to the cold (0°C) aqueous amine solution.

  • Rationale: Low temperature slows hydrolysis [3].[2] The amine is a better nucleophile than water, so it "wins" the competition if the addition is controlled.

Diagram 2: The Schotten-Baumann Workflow

SchottenBaumann Reagent Sulfonyl Chloride in Organic Solvent (DCM or THF) Mix Vigorous Mixing (Biphasic or Co-solvent) Reagent->Mix Amine Amine + Base in Water (pH 8-10) Amine->Mix Competition Kinetic Competition: Amine Attack vs. Hydrolysis Mix->Competition Product Sulfonamide Product (Precipitate or Organic Layer) Competition->Product Major Pathway (If pH > 8) Byproduct Sulfonic Acid Salt (Remains in Water) Competition->Byproduct Minor Pathway

Caption: Workflow for reacting water-sensitive sulfonyl chlorides with aqueous amines. Success depends on pH control and mixing efficiency.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"My solid won't dissolve in water." Normal behavior. The compound is hydrophobic.[1][2]Do not force it. Dissolve in THF or Acetone first, then add to the aqueous reaction mixture.
"The solid dissolved, but I recovered starting material." Hydrolysis. The "dissolved" species was actually the sulfonic acid byproduct.Check the pH of your aqueous layer. If it is acidic (pH < 2), you likely generated HCl and sulfonic acid. Use a fresh bottle of reagent and keep cold (0°C).
"Oiling out" / Sticky gum formation. Product insolubility in the mixed solvent system.This is often the product .[3] Add more organic solvent (DCM/EtOAc) to redissolve, or filter the solid if it's the pure sulfonamide precipitating (common in water/acetone mixes).
Low Yield (< 30%). 1. pH dropped too low (amine protonated).2. Hydrolysis outcompeted the amine.1. Maintain pH 8–10 constantly.2. Increase reagent equivalents (1.2 – 1.5 eq) to account for hydrolytic loss.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a stock solution? A: Yes, but be cautious. DMSO is hygroscopic (absorbs water from air).[2] If your DMSO is "wet," the sulfonyl chloride will hydrolyze in the stock vial. Use anhydrous DMSO and use the solution immediately.

Q: How do I remove unreacted sulfonyl chloride? A: Add a "quenching" amine (like dimethylamine or ammonium hydroxide) or simply stir with aqueous base (NaOH) for 30 minutes. The base will hydrolyze the remaining chloride to the water-soluble acid, which washes away during extraction [4].

Q: Why is my product purple/green? A: Quinoline and isoquinoline derivatives can form colored charge-transfer complexes or trace oxidation impurities.[1][2] This is often cosmetic.[2] A wash with 10% citric acid or a quick silica plug filtration usually removes the color.

References

  • ChemicalBook. (2026).[2][4][5] 8-Quinolinesulfonyl chloride Properties and Safety. Retrieved from

  • PubChem. (2025).[2][6] 8-Quinolinesulfonyl chloride Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • BenchChem. (2025).[2] Technical Support: Sulfonyl Chloride Work-up and Quenching. Retrieved from

  • Thermo Fisher Scientific. (2009).[2] Safety Data Sheet: Sulfonyl Chlorides. Retrieved from

Sources

Troubleshooting

Technical Support: Optimizing Regioselectivity in Chlorosulfonylation of 4-Methylisoquinoline

Technical Brief: The "Peri-Effect" Challenge Target Product: 4-Methylisoquinoline-5-sulfonyl chloride Primary Application: Synthesis of Rho-kinase (ROCK) inhibitors (e.g., analogs of Fasudil/Ril-1077).[1][2] The chlorosu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: The "Peri-Effect" Challenge

Target Product: 4-Methylisoquinoline-5-sulfonyl chloride Primary Application: Synthesis of Rho-kinase (ROCK) inhibitors (e.g., analogs of Fasudil/Ril-1077).[1][2]

The chlorosulfonylation of 4-methylisoquinoline presents a classic conflict between electronic activation and steric hindrance .[1][2]

  • Electronic Driver: In acidic media, the isoquinoline nitrogen is protonated, deactivating the pyridine ring.[1][2] Electrophilic Aromatic Substitution (EAS) is directed to the carbocyclic ring (positions C5 and C8).[1][2] C5 is generally favored electronically due to the stability of the Wheland intermediate (preserving the aromatic sextet of the protonated pyridine ring).[1][2]

  • Steric Barrier (The Peri-Effect): The methyl group at C4 is in a peri-relationship with C5.[1][2] This introduces significant steric strain for substitution at C5, potentially shifting selectivity toward the thermodynamically less favored C8 position or reducing overall reaction rates.[1][2]

This guide provides the optimized protocol to overcome this steric penalty while maintaining high regioselectivity.

Strategic Analysis: Reaction Pathways

The following diagram outlines the competing pathways and the logical decision tree for synthesis.

ReactionPathways Substrate 4-Methylisoquinoline Intermediate Protonated Species (Deactivated Pyridine Ring) Substrate->Intermediate H+ DirectPath Direct Chlorosulfonylation (ClSO3H, Heat) Intermediate->DirectPath Sandmeyer Alternative: Sandmeyer Route (NO2 -> NH2 -> N2+ -> SO2Cl) Intermediate->Sandmeyer If Selectivity < 90% Transition Transition State Competition DirectPath->Transition ProductC5 C5-Sulfonyl Chloride (Target: Kinetic/Electronic Favored) Transition->ProductC5 Major (Electronic) ProductC8 C8-Sulfonyl Chloride (Impurity: Sterically Accessible) Transition->ProductC8 Minor (Steric Leakage) Sandmeyer->ProductC5 High Regio-Fidelity

Figure 1: Decision tree for synthesis. Direct chlorosulfonylation is the primary route, but the Sandmeyer method serves as the high-purity fallback.[1][2]

Optimized Protocol: Direct Chlorosulfonylation

Objective: Maximize C5 selectivity by controlling thermodynamic parameters.

Reagents & Stoichiometry[1][2][3][4][5]
  • Substrate: 4-Methylisoquinoline (1.0 equiv)

  • Reagent/Solvent: Chlorosulfonic acid (

    
    ) (6.0 – 10.0 equiv).[1][2] Note: Excess is required to act as both solvent and dehydrating agent.[1][2]
    
  • Additive: Thionyl chloride (

    
    ) (1.5 equiv) – Optional, enhances conversion of sulfonic acid intermediate to sulfonyl chloride.[1][2]
    
Step-by-Step Methodology
  • Cryogenic Addition:

    • Cool neat chlorosulfonic acid to 0–5°C in a reaction vessel equipped with a drying tube (CaCl2) and a scrubber for HCl gas.

    • Add 4-methylisoquinoline dropwise (if liquid) or portion-wise (if solid) over 30 minutes.[1][2]

    • Critical Control Point: The exotherm must be controlled.[1][2] If the internal temperature spikes >15°C, the regioselectivity may degrade immediately due to rapid, non-selective sulfonation.[1][2]

  • Thermodynamic Equilibration:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Gradually heat to 130°C – 150°C .

    • Why High Heat? Unlike unsubstituted isoquinoline (which sulfonates at lower temps), the C4-methyl group creates a steric barrier.[1][2] High thermal energy is required to overcome the activation energy at C5.[1][2]

  • Reaction Monitoring:

    • Monitor via HPLC (quench aliquot in MeOH).[1][2]

    • Endpoint: Disappearance of starting material >98%.[1][2]

  • Quench & Isolation:

    • Cool the reaction mass to RT.

    • DANGER: Slowly pour the reaction mass onto crushed ice (5x volume) with vigorous stirring. This is highly exothermic.[1][2]

    • Extract immediately with Dichloromethane (DCM) or Chloroform.[1][2] The sulfonyl chloride is prone to hydrolysis in acidic aqueous media; minimizing contact time with water is crucial.[1][2]

Troubleshooting Center

Use this matrix to diagnose specific failures in your workflow.

SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis during quench.[1][2]Speed is key. Extract the aqueous quench mixture immediately. Ensure the water is ice-cold (<5°C) to retard hydrolysis rates.[1][2]
High C8 Impurity (>10%) Reaction temperature too low.[1][2]While counter-intuitive, higher temperatures (140°C+) often favor the thermodynamic product (C5) in sulfonations involving reversible intermediates.[1][2] Ensure you reach the target temp.
Incomplete Conversion Deactivation by

water uptake.
Chlorosulfonic acid is hygroscopic.[1][2] Ensure reagents are fresh. Add Thionyl Chloride (1-2 equiv) to the reaction mixture to scavenge water and drive the equilibrium toward the chloride.[1][2]
"Gummy" Precipitate Formation of Sulfonic Acid (not Chloride).[1][2]The reaction stopped at the intermediate acid.[1][2] Add PCl5 or SOCl2 post-sulfonation to convert the acid to the sulfonyl chloride.[1][2][3]
Violent Fuming Moisture ingress.[1][2]Ensure the system is under a nitrogen blanket or drying tube.[1][2] The reagent reacts explosively with ambient moisture.[1][2]

Alternative Workflow: The Sandmeyer Route

If direct chlorosulfonylation yields inseparable C5/C8 mixtures due to the specific batch of 4-methylisoquinoline, switch to this high-fidelity route.[1][2]

Workflow:

  • Nitration:

    
     at 0°C. (High selectivity for C5 due to lower steric demand of 
    
    
    
    compared to
    
    
    ).
  • Reduction:

    
     or 
    
    
    
    
    
    5-Amino-4-methylisoquinoline.[1][2]
  • Diazotization:

    
    .
    
  • Chlorosulfonylation: React diazonium salt with

    
     in Acetic Acid/CuCl2 (Meerwein reaction).
    

Pros: Guarantees Regiopurity. Cons: 4 steps vs. 1 step.

Frequently Asked Questions (FAQs)

Q: Can I use oleum (


) instead of chlorosulfonic acid? 
A:  Yes, but oleum produces the sulfonic acid, not the sulfonyl chloride.[1][2] You will need a subsequent step with 

or

to chlorinate the acid.[1][2] Direct use of chlorosulfonic acid is more atom-efficient for the chloride target.[1][2]

Q: How do I store the 4-methylisoquinoline-5-sulfonyl chloride? A: This compound is moisture-sensitive.[1][2] Store under inert gas (Argon/Nitrogen) at -20°C. If it turns from a white/pale yellow solid to a sticky gum, it has hydrolyzed to the sulfonic acid.[1][2]

Q: Why is the C5 position favored despite the steric clash with the C4-methyl group? A: Electronic delocalization dominates.[1][2] When the electrophile attacks C5, the positive charge is delocalized onto the nitrogen (in a stable way) and C8, while maintaining the aromaticity of the pyridine ring in one resonance contributor.[1][2][4] Attack at C6 or C7 disrupts the pyridine resonance more significantly.[1][2] The electronic preference is strong enough to override the steric penalty of the adjacent methyl group, provided sufficient thermal energy is supplied.[1][2]

References

  • BenchChem. (2025).[1][2][5][6] Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. Retrieved from [1][2]

  • Hidaka, H., et al. (1998).[1][2] Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. U.S. Patent No.[1][2] 7,872,136.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] (Demonstrates high C5 selectivity in 4-substituted isoquinolines). Retrieved from

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Authoritative text on Isoquinoline EAS regioselectivity mechanisms).

  • PubChem. (2025).[1][2] 4-Methylisoquinoline-5-sulfonyl chloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Optimization

Handling moisture sensitivity of isoquinoline sulfonyl chlorides

Technical Support Center: Handling & Optimization of Isoquinoline Sulfonyl Chlorides Topic: Moisture Sensitivity & Handling of Isoquinoline Sulfonyl Chlorides Document ID: TSC-ISOQ-005 Last Updated: February 2026 Target...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization of Isoquinoline Sulfonyl Chlorides

Topic: Moisture Sensitivity & Handling of Isoquinoline Sulfonyl Chlorides Document ID: TSC-ISOQ-005 Last Updated: February 2026 Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary

Isoquinoline sulfonyl chlorides (e.g., Isoquinoline-5-sulfonyl chloride, a key intermediate for Fasudil) are electrophilic scaffolds critical for synthesizing Rho-kinase (ROCK) inhibitors.[1][2][3] However, they possess a "dual-threat" instability:

  • Intrinsic Hydrolysis: The sulfonyl chloride moiety (

    
    ) is highly susceptible to nucleophilic attack by water, rapidly converting to the sulfonic acid (
    
    
    
    ) and
    
    
    .
  • Autocatalytic Decomposition: The basic nitrogen on the isoquinoline ring can trap the generated

    
    , forming a hydrochloride salt that is hygroscopic, further accelerating hydrolysis.
    

This guide provides field-proven protocols to mitigate these risks, ensuring high yields and reproducibility.

Part 1: Pre-Reaction & Storage (The "First Line of Defense")

Q: How should I store isoquinoline sulfonyl chlorides long-term?

A: These compounds must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

  • The "Double-Bag" Rule: Store the primary vial inside a secondary heat-sealed moisture barrier bag containing active desiccant and a humidity indicator card.

  • Warm-Up Protocol: Never open a cold vial directly in the lab air. Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial causes immediate condensation, turning the surface layer into sulfonic acid.

Q: How can I quickly validate the purity of my batch before starting a reaction?

A: Use the "DCM Solubility Test" (Self-Validating Step). Isoquinoline sulfonyl chlorides are generally soluble in dichloromethane (DCM), whereas their hydrolysis product (the sulfonic acid) is insoluble or sparingly soluble in non-polar organic solvents.

  • Protocol: Dissolve ~10 mg of sample in 1 mL of anhydrous DCM.

    • Clear Solution: High purity (>95% chloride). Proceed.

    • Cloudy/Precipitate: Significant hydrolysis has occurred.[4] The solid is likely the sulfonic acid or the HCl salt of the acid.

    • Remediation: If cloudy, filter the bulk material through a sintered glass funnel under

      
       using anhydrous DCM. The filtrate contains the active chloride; the filter cake is the impurity.
      

Part 2: Reaction Conditions & Optimization

Q: What is the "Golden Rule" for solvent selection?

A: Use anhydrous, non-nucleophilic solvents (DCM, THF, Acetonitrile) dried over molecular sieves (3Å or 4Å).

  • Avoid: Alcohols (methanol/ethanol) or wet DMF. These will react immediately to form sulfonates or sulfonic acids.

  • Critical Insight: Even "anhydrous" solvents from a bottle can contain 50-100 ppm water. For sensitive isoquinoline derivatives, store solvents over activated molecular sieves for 24 hours prior to use to reach <10 ppm water content.

Q: My reaction yields are low, and I see a polar spot on the TLC. What is happening?

A: You are likely experiencing Competitive Hydrolysis . The rate of sulfonylation (forming your product) must outcompete the rate of hydrolysis.

  • Mechanism: The isoquinoline nitrogen can act as an internal base, but it also makes the system sensitive to pH changes.

  • Solution: Use an exogenous base (e.g., Triethylamine or DIPEA) in excess (2.5 - 3.0 equivalents).

    • 1 eq neutralizes the

      
       from the sulfonyl chloride.
      
    • 1 eq neutralizes the

      
       on the isoquinoline ring (if supplied as HCl salt).
      
    • 0.5+ eq drives the reaction.

Visualizing the Competitive Pathways:

HydrolysisMechanism cluster_catalysis Autocatalytic Loop Start Isoquinoline Sulfonyl Chloride Product Sulfonamide (Target) Start->Product  Fast (with Base)   Waste Sulfonic Acid (Impurity) Start->Waste  Competitive   HCl HCl Start->HCl Byproduct Amine Amine (R-NH2) Amine->Product Water Water (H2O) (Moisture) Water->Waste HCl->Start Protonates Isoquinoline N (Increases Hygroscopicity)

Caption: Competitive pathways between desired sulfonylation and moisture-induced hydrolysis. Note the autocatalytic loop driven by HCl generation.

Part 3: Troubleshooting & Workup (The "Cold & Fast" Protocol)

Q: The reaction is complete, but the product degrades during workup. How do I isolate it?

A: Sulfonyl chlorides and their intermediates are thermally unstable in aqueous media. You must employ the "Cold & Fast" Aqueous Workup .

Step-by-Step Protocol:

  • Quench: Cool the reaction mixture to 0°C .

  • Wash: Pour the mixture into ice-cold saturated

    
     (sodium bicarbonate).
    
    • Why? Neutralizes acid immediately. The basic pH prevents the protonation of the isoquinoline nitrogen, keeping it in the organic-soluble free base form.

  • Phase Separation: Rapidly separate the organic layer.

    • Do not let it sit. Hydrolysis kinetics double with every 10°C rise in temperature.

  • Dry: Immediately dry the organic layer over anhydrous

    
     (Sodium Sulfate) and filter.
    
  • Concentrate: Evaporate solvent at <30°C under reduced pressure.

Q: Can I avoid water entirely?

A: Yes, and this is recommended for highly sensitive derivatives (e.g., 4-fluoroisoquinoline-5-sulfonyl chloride). Non-Aqueous Workup Protocol:

  • After the reaction, dilute with dry

    
     or Hexane/DCM mixture.
    
  • The amine hydrochloride salt (byproduct) will precipitate.

  • Filter the mixture through a pad of Celite under nitrogen.

  • Concentrate the filtrate to obtain the crude product.

Decision Tree for Workup Strategy:

WorkupDecision Start Reaction Complete IsSensitive Is the derivative highly unstable? Start->IsSensitive Aqueous Aqueous Workup (Standard) IsSensitive->Aqueous No (e.g. Fasudil int.) NonAqueous Non-Aqueous Workup (High Sensitivity) IsSensitive->NonAqueous Yes (e.g. 4-Fluoro) StepsAq 1. Cool to 0°C 2. Wash w/ Ice-Cold NaHCO3 3. Dry w/ Na2SO4 immediately Aqueous->StepsAq StepsNonAq 1. Dilute w/ Ether/Hexane 2. Filter salts (Celite) 3. Evaporate NonAqueous->StepsNonAq

Caption: Decision matrix for selecting the appropriate workup method based on compound stability.

Part 4: Analytical Data & Specifications

Table 1: Troubleshooting Common Failure Modes

ObservationRoot CauseCorrective Action
White precipitate in reaction flask Formation of Sulfonic Acid (Hydrolysis)Ensure solvents are dry (<50ppm water). Check inert gas line for leaks.
Gummy/Sticky solid HCl salt formation (Hygroscopic)Wash organic layer with basic solution (

) to free-base the isoquinoline ring.
Low Yield (<50%) Competitive Hydrolysis during additionAdd sulfonyl chloride solid to the amine solution (inverse addition) to keep amine concentration high relative to chloride.
New peak at ~0 ppm in LCMS Sulfonic Acid formationUse the "DCM Solubility Test" before reaction. If impure, purify via DCM filtration.

References

  • BenchChem. (2025).[5][6][7] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from 7

  • American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from 8

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from 9

  • Google Patents. (2021). Preparation method of 5-isoquinoline sulfonyl chloride (CN108752274B). Retrieved from 10

  • ChemicalBook. (2025). Isoquinoline-5-sulfonyl chloride hydrochloride Properties & Safety. Retrieved from 11

Sources

Troubleshooting

Troubleshooting low conversion rates in sulfonamide coupling

Technical Support Center: Sulfonamide Coupling Optimization From the Desk of Dr. Aris Thorne, Senior Application Scientist Introduction Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Coupling Optimization From the Desk of Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome. If you are here, your sulfonamide coupling—likely a "standard" reaction between a sulfonyl chloride and an amine—is failing. While often described as "click-like" in simplicity, this transformation is deceptively sensitive. Low conversion rates usually stem from a silent competition between hydrolysis (destruction of the electrophile) and nucleophilic attack (formation of the product), or from invisible steric walls.

This guide moves beyond basic textbook advice. We will diagnose the root cause of your low yields, stabilize your reagents, and if necessary, deploy advanced catalytic systems like Buchwald-Hartwig or SuFEx to force the bond formation.

Module 1: The Diagnostic Logic

Before adding more reagents, trace your failure mode. Use this decision tree to categorize your issue.

SulfonamideTroubleshooting Start START: Low Conversion (<50%) CheckCl 1. Check Sulfonyl Chloride (TLC/NMR) Start->CheckCl Hydrolysis Issue: Hydrolysis (Sulfonic acid formed) CheckCl->Hydrolysis Reagent Missing/Acidic Spot CheckAmine 2. Check Amine Nucleophilicity CheckCl->CheckAmine Reagent Intact Protocol Solution: Anhydrous Protocol (See Module 2) Hydrolysis->Protocol StericElectronic Issue: Steric/Electronic Deactivation CheckAmine->StericElectronic Electron Poor/Bulky SideRxn 3. Check for Bis-Sulfonylation CheckAmine->SideRxn Primary Amine Catalysis Solution: DMAP/Microwave or Pd-Catalysis (See Module 3) StericElectronic->Catalysis BisProduct Issue: Bis-sulfonamide (R-N(SO2R')2) SideRxn->BisProduct Non-polar Spot Stoich Solution: Stoichiometry Control (See Module 2) BisProduct->Stoich

Figure 1: Diagnostic logic flow for identifying the root cause of sulfonamide coupling failure.

Module 2: The "Big Three" Culprits (Q&A)

Issue 1: The "Invisible" Electrophile (Hydrolysis)

Q: My sulfonyl chloride spot disappears on TLC, but I see no product—only a baseline streak. What happened? A: Your sulfonyl chloride likely hydrolyzed to sulfonic acid before it could react with the amine.

  • The Mechanism: Sulfonyl chlorides are highly moisture-sensitive. In the presence of water (even trace amounts in "wet" DCM or THF), they convert to unreactive sulfonic acids [1].

  • The Fix:

    • Solvent: Use anhydrous DCM or THF.

    • Reagent Quality: If your sulfonyl chloride is a liquid, distill it. If solid, wash with pentane to remove hydrolyzed acid crust.

    • Alternative: Switch to Sulfonyl Fluorides (SuFEx) . They are shelf-stable, water-tolerant, and only react when activated by specific catalysts (like Ca²⁺ or DBU), eliminating the hydrolysis competition [2].

Issue 2: The Proton Trap (HCl Management)

Q: The reaction starts well but stalls at exactly 50% conversion. Adding more heat doesn't help. A: You have likely protonated your own nucleophile.

  • The Mechanism: For every molecule of sulfonamide formed, one molecule of HCl is generated. If you use a 1:1 ratio of base, the HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic (

    
     cannot attack 
    
    
    
    ).
  • The Fix:

    • Stoichiometry: Use at least 2.5 equivalents of base (Pyridine, TEA, or DIPEA).

    • Scavengers: For acid-sensitive substrates, use solid carbonate bases (

      
       or 
      
      
      
      ) or polymer-supported amine scavengers (e.g., Amberlyst A-21).
Issue 3: The Double-Dip (Bis-Sulfonylation)

Q: I am reacting a primary amine, but I see a less polar spot forming alongside my product. My yield is low because of this impurity. A: You are forming the bis-sulfonamide (


).
  • The Mechanism: The sulfonamide product (

    
    ) is actually more acidic than the starting amine. In strong base, it deprotonates to form a sulfonamidate anion, which is highly nucleophilic and attacks a second equivalent of sulfonyl chloride [3].
    
  • The Fix:

    • Inverse Addition: Do not add the amine to the chloride. Add the sulfonyl chloride dropwise to a solution of the amine.

    • Temperature: Run the addition at

      
       to suppress the second attack.
      
    • Base: Switch to a weaker base (Pyridine or

      
      ) to avoid deprotonating the product sulfonamide.
      

Module 3: Advanced Troubleshooting (Sterics & Electronics)

Q: My amine is an electron-deficient aniline (e.g., nitro-aniline). Standard coupling yields <10%. A: The nucleophilicity is too low for standard


 attack. You need catalytic activation or a different pathway.[1]
Option A: Nucleophilic Catalysis (The DMAP Boost)

Add 10-20 mol% DMAP (4-Dimethylaminopyridine).

  • Why: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more susceptible to attack by weak nucleophiles than the chloride itself.

Option B: The "Nuclear Option" (Buchwald-Hartwig Cross-Coupling)

If the standard nucleophilic substitution fails, switch to Palladium-catalyzed cross-coupling. This is essential for coupling aryl sulfonamides with aryl halides (inverse coupling) or sterically hindered amines.

BuchwaldCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halide) Coord Amine Coordination (Pd-N) OxAdd->Coord + H2N-SO2-R + Base RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 - Ar-NH-SO2-R

Figure 2: Simplified Buchwald-Hartwig cycle for N-arylation of sulfonamides.

  • Protocol: Use

    
     (catalyst), Xantphos  (ligand), and 
    
    
    
    (base) in Dioxane at
    
    
    [4]. This bypasses the need for nucleophilic attack on sulfur entirely.

Module 4: Standard Operating Procedures (SOP)

Protocol A: The Robust Standard (Anhydrous)

Best for: General synthesis, acid-sensitive substrates.

  • Prepare: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolve: Add Amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool: Submerge flask in an ice bath (

    
    ).
    
  • Add: Add Sulfonyl Chloride (1.1 - 1.2 equiv) dropwise (dissolved in minimal DCM if solid).

  • Catalyze: (Optional) Add DMAP (0.1 equiv) if reaction is sluggish after 1 hour.

  • Monitor: Warm to Room Temp. Monitor via TLC.

  • Quench: Add saturated

    
     solution.
    
Protocol B: The Schotten-Baumann (Biphasic)

Best for: Water-soluble amines (amino acids), robust substrates.

  • Dissolve: Amine in 1N NaOH (or saturated

    
    ).
    
  • Add: Sulfonyl Chloride dissolved in THF or Dioxane.

  • Stir: Vigorously at Room Temp. The base neutralizes HCl immediately in the aqueous phase.

Data Summary: Solvent & Base Matrix

Condition SetBaseSolventBest ForRisk Factor
Standard TEA or DIPEADCM / THFPrimary/Secondary AminesHydrolysis if wet
Traditional Pyridine (Excess)PyridineAcid ScavengingDifficult workup (Pyridine removal)
Catalytic DIPEA + DMAPDCMUnreactive AnilinesSide reactions if too warm
Biphasic NaOH / Na2CO3Water / THFAmino AcidsHydrolysis of Sulfonyl Chloride

References

  • Hydrolysis Kinetics: Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1455. Link

  • SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Bis-sulfonylation Control: Benoit, G., et al. (2009). Selective Mono- and Bis-Sulfonylation of Primary Amines. Organic Letters, 11(15), 3346-3349. Link

  • Buchwald-Hartwig Sulfonamidation: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[3][4] Organic Letters, 4(20), 3481–3484. Link

Sources

Optimization

Technical Support Center: Recrystallization of 4-Methylisoquinoline-8-Sulfonyl Chloride

Current Status: Online Role: Senior Application Scientist Ticket ID: REC-4MIQ-8SC-001 Executive Summary You are dealing with 4-methylisoquinoline-8-sulfonyl chloride , a highly electrophilic intermediate often used in th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: REC-4MIQ-8SC-001

Executive Summary

You are dealing with 4-methylisoquinoline-8-sulfonyl chloride , a highly electrophilic intermediate often used in the synthesis of Rho-kinase (ROCK) inhibitors. The critical challenge with this compound is its moisture sensitivity . The sulfonyl chloride moiety (


) is prone to rapid hydrolysis into the corresponding sulfonic acid (

) upon contact with atmospheric moisture or "wet" solvents.

This guide prioritizes anhydrous integrity . Unlike stable carboxylic acid derivatives, this compound requires a purification strategy that strictly excludes protic solvents (alcohols, water, amines) to prevent decomposition.

Part 1: Solvent Selection Strategy

The choice of solvent is dictated by the "Polarity-Reactivity Paradox" : You need a polar solvent to dissolve the heteroaromatic ring, but it must be non-nucleophilic to preserve the sulfonyl chloride group.

Recommended Solvent Systems
Solvent SystemRoleMechanism of ActionSuitability Rating
Toluene Primary Choice Temperature-Dependent Solubility. The aromatic

-stacking interactions allow the compound to dissolve at boiling (

) and crystallize effectively upon cooling to

.
⭐⭐⭐⭐⭐ (Best Balance)
DCM / Heptane Alternative Two-Solvent Precipitation. Dichloromethane (DCM) dissolves the compound readily; Heptane acts as the anti-solvent to force precipitation.⭐⭐⭐⭐ (Good for Oily Crudes)
THF / Hexane Specialist Polarity Tuning. Useful if the compound contains polar impurities, but THF must be strictly anhydrous and peroxide-free.⭐⭐⭐ (Riskier)
Methanol / Ethanol FORBIDDEN Nucleophilic Attack. Will rapidly convert the chloride to a sulfonate ester (

), destroying the product.
❌ (Do Not Use)

Technical Insight: The 8-position sulfonyl group on the isoquinoline ring is sterically sensitive. Toluene is preferred over Benzene due to its higher boiling point (better dissolution of stubborn impurities) and lower toxicity.

Part 2: The "Anhydrous Toluene" Recrystallization Protocol

This protocol is designed to maximize yield while minimizing hydrolytic decomposition.

Prerequisites
  • Atmosphere: Nitrogen or Argon blanket recommended.

  • Glassware: Oven-dried (

    
     for >2 hours).
    
  • Solvent: Toluene (Anhydrous,

    
    ).
    
Step-by-Step Methodology
  • Dissolution:

    • Place the crude 4-methylisoquinoline-8-sulfonyl chloride in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Anhydrous Toluene (approx. 5-7 mL per gram of crude).

    • Critical: Do not add excess solvent initially. You want a saturated solution at boiling.[1]

  • Heating:

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • If the solid does not completely dissolve after 5 minutes of reflux, add more Toluene in small increments (1 mL at a time) until the solution is clear.

    • Note: If dark, oily insoluble material remains, this is likely polymerized impurity or inorganic salt. Decant the hot supernatant into a clean, hot flask, leaving the "tar" behind.

  • Controlled Cooling (The Nucleation Phase):

    • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not rush this step with an ice bath yet. Rapid cooling traps impurities.

    • Once at room temperature, inspect for crystal formation.[2]

    • Transfer the flask to an ice/water bath (

      
      ) for 1 hour to complete precipitation.
      
  • Isolation:

    • Filter rapidly using a sintered glass funnel (medium porosity) under inert gas flow if possible.

    • Wash the filter cake with a small volume of cold Toluene (

      
      ) followed by cold Hexane (to remove residual high-boiling toluene).
      
    • Dry under high vacuum (

      
      ) at room temperature for 4 hours. Do not heat while drying.
      

Part 3: Troubleshooting & FAQs

Q1: My product turned into a sticky oil instead of crystals. What happened?

Diagnosis: This is the "Oiling Out" phenomenon, usually caused by one of two factors:

  • Impurities: The presence of isomeric byproducts (e.g., 5-sulfonyl chloride) or unreacted starting material lowers the melting point.

  • Hydrolysis: If moisture entered the system, you have formed 4-methylisoquinoline-8-sulfonic acid , which is often an oil or gum and is insoluble in non-polar solvents.

Corrective Action:

  • Re-dissolve the oil in a minimum amount of DCM.

  • Dry the DCM layer with anhydrous

    
     to remove any trapped water.
    
  • Filter and slowly add Heptane (anti-solvent) with stirring until the solution turns cloudy.

  • Scratch the glass side with a spatula to induce nucleation.

Q2: The yield is significantly lower than expected (<40%).

Diagnosis: Likely hydrolytic decomposition during the workup prior to recrystallization. Sulfonyl chlorides are notoriously unstable in basic aqueous washes.

Corrective Action:

  • During the synthesis workup, ensure the aqueous wash (if used) is ice-cold and performed in under 5 minutes.

  • Avoid basic washes (

    
    ) if possible; water washes are safer, but must be fast.
    
  • Switch to a non-aqueous workup : Filter off inorganic salts directly from the reaction mixture and proceed to recrystallization.

Q3: The crystals are yellow/orange instead of off-white.

Diagnosis: Presence of sulfone byproducts (diaryl sulfones) or trace chlorination of the methyl group.

Corrective Action:

  • Perform a carbon treatment . Dissolve the crude in hot Toluene, add activated charcoal (10% w/w), stir for 5 minutes, and filter hot through Celite. Then proceed with crystallization.[1][3]

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying this sensitive intermediate.

RecrystallizationWorkflow Start Crude 4-Methylisoquinoline- 8-Sulfonyl Chloride CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid If Dry Oil Sticky Oil / Gum CheckState->Oil If Wet/Oily TolueneMethod Protocol A: Toluene Reflux (Heat to 110°C) Solid->TolueneMethod DCMMethod Protocol B: DCM Dissolution + MgSO4 Drying Oil->DCMMethod FilterHot Filter Hot (Remove Insolubles) TolueneMethod->FilterHot Precipitation Add Heptane (Anti-solvent) DCMMethod->Precipitation Cooling Slow Cool to RT -> 0°C FilterHot->Cooling Result Pure Crystalline Product (Store under Argon) Cooling->Result Precipitation->Result

Figure 1: Decision tree for solvent selection based on the physical state of the crude material.

References

  • BenchChem Technical Support. (2025).[4][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • ChemicalBook. (2020). Synthesis of Fasudil Hydrochloride and Isoquinoline-5-sulfonyl Chloride Intermediates. Patent CN111909088. Retrieved from

  • Google Patents. (2020). Preparation method of 3-methylquinoline-8-sulfonyl chloride. Patent CN110872252A. (Demonstrates Toluene recrystallization for the 8-sulfonyl quinoline analog). Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis of sulfonyl chloride substrate precursors. (Describes Hexane/THF purification for related heterocycles). Retrieved from

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Troubleshooting

Technical Advisory: Stability &amp; Handling of 4-Methylisoquinoline-8-Sulfonyl Chloride in DMSO

Emergency Stability Alert Status: CRITICAL INCOMPATIBILITY Directive: DO NOT store 4-methylisoquinoline-8-sulfonyl chloride in Dimethyl Sulfoxide (DMSO) for any duration longer than the immediate experimental timeframe (...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Stability Alert

Status: CRITICAL INCOMPATIBILITY Directive: DO NOT store 4-methylisoquinoline-8-sulfonyl chloride in Dimethyl Sulfoxide (DMSO) for any duration longer than the immediate experimental timeframe (< 1 hour).

As a Senior Application Scientist, I frequently encounter experimental failures traced back to the degradation of sulfonyl chloride reagents stored in DMSO. While DMSO is a universal solvent for biological screening, it is chemically incompatible with sulfonyl chlorides for storage.

Part 1: The Core Reactivity Guide
Q: Why can't I store my 4-methylisoquinoline-8-sulfonyl chloride stock solution in DMSO?

A: There are two distinct degradation pathways that destroy your compound in DMSO: Hygroscopic Hydrolysis and Solvolytic Activation .

  • Hygroscopic Hydrolysis (The Moisture Trap): DMSO is highly hygroscopic. Even "anhydrous" DMSO rapidly absorbs atmospheric moisture once opened. Sulfonyl chlorides (

    
    ) are electrophiles that react violently with water to form the corresponding sulfonic acid (
    
    
    
    ) and hydrochloric acid (HCl).
    • Result: Your "inhibitor" becomes an inactive sulfonic acid, and the generated HCl can acidify your assay buffer, causing artifacts.

  • Solvolytic Activation (The "Swern" Effect): Even in perfectly dry conditions, DMSO acts as a nucleophile toward strong electrophiles like sulfonyl chlorides. The sulfonyl chloride activates the DMSO oxygen, forming a chlorosulfoxonium intermediate. This is mechanistically similar to the activation step in Swern oxidation.

    • Result: The intermediate decomposes (often via Pummerer rearrangement), consuming your compound and generating byproducts like chloromethyl methyl sulfide.

Q: How quickly does this degradation occur?

A: Decomposition is often detectable within 15–30 minutes at room temperature.

  • In Wet DMSO: >50% hydrolysis can occur within 1 hour.

  • In Anhydrous DMSO: Significant degradation (10–20%) is often observed within 4–6 hours due to the solvent-reactant incompatibility described above.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that render DMSO unsuitable for storage.

DecompositionPathways Compound 4-Methylisoquinoline- 8-Sulfonyl Chloride Intermediate Chlorosulfoxonium Intermediate [Unstable] Compound->Intermediate Pathway B: DMSO Activation (Nucleophilic Attack) SulfonicAcid Sulfonic Acid (Inactive Hydrolysis Product) Compound->SulfonicAcid Pathway A: Hydrolysis (Fastest) DMSO DMSO (Solvent) DMSO->Intermediate Water H2O (Absorbed Moisture) Water->SulfonicAcid Byproducts Chloromethyl Methyl Sulfide + SO2 Intermediate->Byproducts Decomposition

Caption: Figure 1. Dual degradation pathways of sulfonyl chlorides in DMSO: Pathway A (Hydrolysis) dominates in standard laboratory conditions, while Pathway B (Solvolysis) occurs even in anhydrous environments.

Part 3: Troubleshooting & Diagnostics
Q: I already made a stock solution yesterday. Is it usable?

A: No. It is highly likely that the titer of active sulfonyl chloride is negligible. To validate this (and confirm the failure mode), perform the following diagnostic check:

Diagnostic Protocol: LC-MS Verification

  • Sample Prep: Dilute 1 µL of your DMSO stock into 99 µL of Acetonitrile (NOT Methanol, as Methanol will react to form the methyl ester).

  • Run Conditions: Standard Reverse Phase C18.

  • Analysis: Look for the mass shift.

SpeciesFormulaMolecular Weight (Approx)Mass Shift (

)
Intact Compound

MW Reference
Hydrolysis Product

MW - 18.5 Da Loss of Cl (-35.5) + Gain of OH (+17.0)
Methanol Adduct (Artifact)*

MW - 4.5 Da Loss of Cl (-35.5) + Gain of OMe (+31.0)

Note: If you dilute in Methanol for LC-MS, you will likely see the Methyl Ester, which confirms the Sulfonyl Chloride was intact at the moment of dilution, but it complicates the analysis of the DMSO storage stability.

Q: What is the recommended workflow for bioassays?

A: Since biological assays usually require DMSO, you must use a "Just-in-Time" preparation strategy.

Protocol: The "Just-in-Time" Dilution Method

  • Weighing: Weigh the solid 4-methylisoquinoline-8-sulfonyl chloride into a glass vial.

  • Solvent Choice: Dissolve the solid in Anhydrous Acetonitrile (MeCN) or Anhydrous Acetone to make a high-concentration primary stock (e.g., 100 mM). Sulfonyl chlorides are significantly more stable in these non-nucleophilic, non-hygroscopic solvents.

  • Intermediate Step: Immediately before dosing cells/proteins, dilute the MeCN stock into DMSO to create your working stock (e.g., 1000x).

  • Execution: Transfer to the assay plate immediately (< 5 mins).

Part 4: Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventCompatibilityStability WindowNotes
DMSO POOR < 1 HourPromotes hydrolysis and solvolysis. Use only for immediate dilution.
Water/PBS INCOMPATIBLE SecondsRapid hydrolysis to sulfonic acid.
Methanol/Ethanol INCOMPATIBLE MinutesReacts to form sulfonate esters (

).
Acetonitrile (MeCN) EXCELLENT Days/WeeksRecommended for primary stocks. Must be anhydrous.
Dichloromethane (DCM) GOOD DaysGood for synthesis; less ideal for bioassay due to volatility/toxicity.
DMF FAIR HoursBetter than DMSO, but commercial DMF often contains amines that react.
References
  • Reaction of Sulfonyl Chlorides with DMSO Mechanism of the reaction between sulfonyl chlorides and DMSO, leading to chloromethyl methyl sulfide. *Majetich, G., & Hicks, R. (1995). The Use of Dimethyl Sulfoxide in Organic Synthesis. Journal of Microwave Power and Electromagnetic Energy. 1

  • Stability of Heteroaromatic Sulfonyl Chlorides Comprehensive study on the decomposition pathways of heteroaromatic sulfonyl halides, highlighting hydrolysis and instability. ChemRxiv. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 2

  • General Handling of Sulfonyl Chlorides Guidelines on the reactivity and storage of sulfonyl chlorides, emphasizing moisture sensitivity. BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-Methylisoquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 4-Methylisoquin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 4-Methylisoquinoline-8-sulfonyl chloride is a key building block in the synthesis of various biologically active compounds. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 4-methylisoquinoline scaffold into a diverse range of molecules. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methylisoquinoline-8-sulfonyl chloride. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction based on established principles of NMR spectroscopy and data from structurally related analogs. We will compare its expected spectral features with those of commercially available and structurally similar compounds, offering a framework for its identification and characterization. Furthermore, a detailed experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds is provided.

Predicted ¹H NMR Spectrum of 4-Methylisoquinoline-8-sulfonyl Chloride

The structure of 4-methylisoquinoline-8-sulfonyl chloride dictates a unique electronic environment for each of its aromatic and aliphatic protons, leading to a distinct pattern of chemical shifts and coupling constants in its ¹H NMR spectrum.

Key Structural Features and Their Expected ¹H NMR Signatures:

  • Isoquinoline Core: The isoquinoline ring system is an aromatic bicyclic heterocycle. The nitrogen atom significantly influences the electron density distribution, generally deshielding the protons in the pyridinyl ring (H1 and H3). The protons on the benzenoid ring (H5, H6, H7) will resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing sulfonyl chloride group.

  • Methyl Group at C4: The methyl group at the C4 position will appear as a singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm. Its exact chemical shift will be influenced by the overall electronic nature of the isoquinoline ring.

  • Sulfonyl Chloride Group at C8: The strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) at the C8 position will significantly deshield the peri-proton at C7 and, to a lesser extent, the proton at C1. This effect is crucial for assigning the protons on the benzenoid portion of the isoquinoline ring.

Based on these features and data from related isoquinoline and sulfonyl chloride-containing compounds, the predicted ¹H NMR spectrum of 4-methylisoquinoline-8-sulfonyl chloride in a standard deuterated solvent like CDCl₃ is as follows:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H19.0 - 9.2s-
H38.5 - 8.7s-
H58.0 - 8.2d7.5 - 8.5
H67.6 - 7.8t7.5 - 8.5
H78.2 - 8.4d7.5 - 8.5
4-CH₃2.7 - 2.9s-

Comparative Analysis with Structural Analogs

To provide a practical context for the identification of 4-methylisoquinoline-8-sulfonyl chloride, a comparison with the ¹H NMR data of structurally related and more readily available compounds is invaluable. We will consider 8-quinolinesulfonyl chloride and 3-methyl-8-quinolinesulfonyl chloride as key comparators.[1][2][3]

CompoundKey ¹H NMR Features (in CDCl₃)
4-Methylisoquinoline-8-sulfonyl chloride (Predicted) H1: ~9.1 ppm (s), H3: ~8.6 ppm (s), H5: ~8.1 ppm (d), H6: ~7.7 ppm (t), H7: ~8.3 ppm (d), 4-CH₃: ~2.8 ppm (s)
8-Quinolinesulfonyl chloride [2][3]H2: ~9.1 ppm (dd), H4: ~8.3 ppm (dd), H7: ~8.2 ppm (dd), H5: ~8.0 ppm (dd), H3: ~7.7 ppm (dd), H6: ~7.6 ppm (t)
3-Methyl-8-quinolinesulfonyl chloride [1]H2: ~9.0 ppm (s), H4: ~8.1 ppm (s), H5, H6, H7: Aromatic multiplets, 3-CH₃: ~2.6 ppm (s)

Key Differentiating Features:

  • Number of Aromatic Signals: 4-Methylisoquinoline-8-sulfonyl chloride is expected to show five distinct signals in the aromatic region, two of which will be singlets (H1 and H3). In contrast, 8-quinolinesulfonyl chloride will exhibit six signals in the aromatic region, all of which will be part of a complex multiplet system.

  • Chemical Shift of the Methyl Group: The position of the methyl group significantly impacts its chemical shift and the splitting patterns of the adjacent aromatic protons. The singlet for the 4-methyl group in the target compound is a key diagnostic feature.

  • Splitting Patterns: The substitution pattern on the isoquinoline ring of the target compound leads to simpler splitting patterns (singlets, doublets, and a triplet) compared to the more complex doublet of doublets observed for many of the protons in 8-quinolinesulfonyl chloride.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-methylisoquinoline-8-sulfonyl chloride or its analogs. The reactive nature of the sulfonyl chloride group necessitates the use of a dry, aprotic deuterated solvent.[4]

Materials:

  • 4-Methylisoquinoline-8-sulfonyl chloride (or analog)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), anhydrous

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃).

    • Gently swirl or vortex the vial to ensure complete dissolution. The sulfonyl chloride is reactive and can hydrolyze with residual water, so promptness and anhydrous conditions are crucial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For CDCl₃, the residual CHCl₃ peak should be sharp with a narrow half-height width.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Anhydrous Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze and Assign integrate->analyze report report analyze->report Final Report

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H NMR spectrum of 4-methylisoquinoline-8-sulfonyl chloride is predicted to exhibit a distinct set of signals that can be readily distinguished from those of its structural isomers and related compounds. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this key synthetic intermediate and monitor its subsequent reactions. The provided experimental protocol offers a robust method for obtaining high-quality spectral data, which is essential for accurate structural elucidation in the fields of medicinal chemistry and materials science.

References

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? - Doubtnut. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. - MDPI. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. - Magnetic Resonance in Chemistry. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. - ACD/Labs. Available at: [Link]

  • Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. - Wiley Science Solutions. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. - Columbia University. Available at: [Link]

  • 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). - PubChemLite. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. - University of North Georgia Repository. Available at: [Link]

  • 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110. - PubChem. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. - MDPI. Available at: [Link]

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. - The Royal Society of Chemistry. Available at: [Link]

  • 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. - PubChem. Available at: [Link]

  • Method for producing quinoline-8-sulfonyl chloride. - Google Patents.
  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. - Organic Syntheses Procedure. Available at: [Link]

  • 8-Quinolinesulfonyl chloride. - NIST WebBook. Available at: [Link]

Sources

Comparative

Mass spectrometry analysis of 4-methylisoquinoline-8-sulfonyl chloride

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Methylisoquinoline-8-sulfonyl Chloride For researchers, scientists, and drug development professionals, the precise structural characterization and qua...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Methylisoquinoline-8-sulfonyl Chloride

For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of reactive intermediates are critical for ensuring the integrity of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API). 4-Methylisoquinoline-8-sulfonyl chloride is a pivotal building block in medicinal chemistry, most notably for the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] Its inherent reactivity, conferred by the sulfonyl chloride moiety, makes it an excellent synthetic handle but also presents unique challenges for analytical characterization.

This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of 4-methylisoquinoline-8-sulfonyl chloride. We will explore the causality behind choosing specific methodologies, from direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to its behavior as a derivatizing agent. This guide is designed to equip the reader with the expertise to select the optimal analytical strategy, interpret the resulting data, and troubleshoot potential issues.

The Analytical Challenge: Reactivity and Stability

The primary analytical challenge with sulfonyl chlorides is their susceptibility to hydrolysis. Sample preparation and the choice of analytical solvents are therefore paramount to prevent degradation into the corresponding sulfonic acid.[2] For MS analysis, this reactivity can manifest as in-source decay or reactions with mobile phase components, leading to spectra that do not accurately represent the original molecule. Aprotic solvents are recommended for sample handling and chromatography where possible.[2]

Comparative Analysis of MS Ionization and Separation Techniques

The choice between GC-MS and LC-MS is the first critical decision point and is dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 4-methylisoquinoline-8-sulfonyl chloride, its viability depends on its ability to traverse the heated GC injector and column without significant degradation.

  • Principle & Ionization: In GC-MS, separation occurs in the gas phase, and ionization is typically achieved through Electron Impact (EI). EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that can be used for library matching.[4]

  • Expected Fragmentation Pattern: The fragmentation of 4-methylisoquinoline-8-sulfonyl chloride under EI conditions is predictable. The mass spectrum would be expected to show a molecular ion (M⁺˙) with a characteristic isotopic pattern for the single chlorine atom (M⁺˙ at m/z 241 and M+2⁺˙ at m/z 243 in an approximate 3:1 ratio).[5] Key fragmentation pathways include:

    • Loss of a chlorine radical (•Cl): [M - Cl]⁺ at m/z 206.

    • Loss of the sulfonyl chloride radical (•SO₂Cl): This would result in the 4-methylisoquinoline fragment at m/z 142.

    • Loss of sulfur dioxide (SO₂): A common rearrangement for aromatic sulfonyl compounds, leading to a fragment at m/z 177/179.[6]

Table 1: Projected Key Fragments in GC-MS (EI) Analysis

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityComments
241 / 243[M]⁺˙ (Molecular Ion)Isotopic pattern confirms presence of one chlorine atom.
206[M - Cl]⁺Loss of the chlorine radical.
177 / 179[M - SO₂]⁺˙Result of rearrangement and loss of neutral SO₂.
142[M - SO₂Cl]⁺Represents the stable 4-methylisoquinoline core.
  • Advantages: Provides highly detailed structural information from reproducible fragmentation patterns.

  • Disadvantages: High temperatures in the GC inlet (often 250-300°C) can cause thermal degradation of the sulfonyl chloride before it reaches the detector, potentially yielding misleading results.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of less volatile, polar, and thermally labile compounds, making it exceptionally well-suited for 4-methylisoquinoline-8-sulfonyl chloride.

  • Principle & Ionization: The compound is separated by HPLC and then ionized using a soft ionization technique, typically Electrospray Ionization (ESI). ESI allows the analyte to be ionized directly from the solution into the gas phase with minimal fragmentation, preserving the molecular ion. Analysis is typically performed in positive ion mode, detecting the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The power of this technique lies in its specificity. The precursor ion (e.g., the [M+H]⁺ at m/z 242) is selected in the first quadrupole, fragmented via Collision-Induced Dissociation (CID), and the resulting product ions are detected in the second mass analyzer.[7] This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantification in complex matrices.

  • Expected Fragmentation Pattern: In positive ion ESI, the protonated molecule [M+H]⁺ is observed at m/z 242.0037.[8] The fragmentation upon CID is different from EI and is dominated by the loss of neutral molecules:

    • Loss of Sulfur Dioxide (SO₂): This is a highly characteristic fragmentation pathway for protonated aromatic sulfonyl compounds, resulting from a gas-phase rearrangement.[6] This would produce a major product ion at m/z 178.

    • Loss of HCl: This would result in a fragment at m/z 206.

    • Cleavage of the C-S Bond: This would produce the protonated 4-methylisoquinoline fragment at m/z 144.

Table 2: Projected Key Mass Transitions for LC-MS/MS (ESI+) Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUtility
242.0178.0SO₂ (64 Da)Primary transition for quantification (Quantifier).
242.0144.1C₄H₄SO₂Cl (98 Da)Confirmatory transition (Qualifier).
242.0206.0HCl (36 Da)Alternative confirmatory transition.
  • Advantages: High sensitivity and specificity, suitable for thermally labile compounds, and ideal for quantification in complex mixtures like reaction monitoring or biological samples.

  • Disadvantages: Ionization efficiency can be affected by the sample matrix ("matrix effects"), and it provides less extensive fragmentation than GC-MS for initial structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

For definitive structural confirmation and impurity profiling, HRMS (e.g., Q-TOF or Orbitrap) is indispensable. By measuring mass with very high accuracy (typically <5 ppm), it is possible to determine the elemental composition of the parent ion and its fragments.[7] For example, HRMS could easily distinguish the [M+H]⁺ of our target (C₁₀H₉ClNO₂S⁺, exact mass 242.0037) from a potential impurity with the same nominal mass.

Experimental Workflows and Protocols

The following sections provide detailed, actionable protocols.

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Accurately weigh ~1 mg of sample p2 Dissolve in 10 mL Acetonitrile (ACN) p1->p2 p3 Further dilute to ~1 µg/mL with 50:50 ACN:H₂O p2->p3 lc1 Inject 5 µL onto C18 Column p3->lc1 lc2 Gradient Elution: ACN/H₂O with 0.1% Formic Acid lc1->lc2 ms1 Electrospray Ionization (Positive Mode) lc2->ms1 ms2 Select Precursor Ion m/z 242.0 ms1->ms2 ms3 Fragment via CID ms2->ms3 ms4 Detect Product Ions (e.g., m/z 178.0, 144.1) ms3->ms4 end end ms4->end Data Analysis

Caption: Workflow for LC-MS/MS analysis of 4-methylisoquinoline-8-sulfonyl chloride.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of the target compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-methylisoquinoline-8-sulfonyl chloride in anhydrous acetonitrile.

    • Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in a mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Prepare unknown samples by diluting them to fall within the calibration range using the same diluent.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MRM Transitions:

      • Quantifier: 242.0 -> 178.0 (Collision Energy: 20 eV).

      • Qualifier: 242.0 -> 144.1 (Collision Energy: 25 eV).

Protocol 2: Structural Confirmation by GC-MS

This protocol is aimed at generating a full-scan mass spectrum for structural confirmation.

  • Sample Preparation:

    • Prepare a ~50 µg/mL solution of the compound in an aprotic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280 °C.[4]

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.[4]

    • Scan Range: m/z 40-450.

Comparative Summary and Recommendations

Table 3: Comparison of Analytical Techniques

FeatureGC-MS (EI)LC-MS/MS (ESI)High-Resolution MS
Primary Use Structural ElucidationQuantification, Reaction MonitoringDefinitive Formula Confirmation, Impurity ID
Ionization Hard (Extensive Fragmentation)Soft (Minimal Fragmentation)Soft (Minimal Fragmentation)
Sensitivity Moderate to GoodVery High (pg-fg levels)High
Specificity Moderate (relies on chromatography)Very High (MRM)Very High (Accurate Mass)
Key Advantage Reproducible library-matchable spectraBest for quantification of labile moleculesUnambiguous elemental composition
Key Limitation Potential for thermal degradationMatrix effects, less structural infoHigher instrument cost
Recommendation Use for pure standards to confirm structure if thermal stability is verified.Method of choice for quantification in any matrix and for routine analysis.Use to characterize novel impurities or confirm the identity of a new batch.
Diagram: Key Fragmentation Pathways

Fragmentation cluster_lcms LC-MS/MS (ESI+) cluster_gcms GC-MS (EI) parent_lc [M+H]⁺ m/z 242.0 frag1_lc [M+H - SO₂]⁺ m/z 178.0 parent_lc->frag1_lc - SO₂ frag2_lc [4-Me-Isoquinoline+H]⁺ m/z 144.1 parent_lc->frag2_lc - C₄H₄SO₂Cl parent_gc [M]⁺˙ m/z 241/243 frag1_gc [M - Cl]⁺ m/z 206 parent_gc->frag1_gc - •Cl frag2_gc [M - SO₂Cl]⁺ m/z 142 parent_gc->frag2_gc - •SO₂Cl

Caption: Primary fragmentation pathways in LC-MS/MS versus GC-MS.

Conclusion

For the routine analysis and particularly the quantification of 4-methylisoquinoline-8-sulfonyl chloride, LC-MS/MS is the superior technique . Its soft ionization preserves the molecular structure, and the specificity of MRM allows for accurate measurement even in complex samples, which is essential during drug development and manufacturing. GC-MS serves as a valuable complementary tool for detailed structural confirmation of the pure substance, provided the compound exhibits sufficient thermal stability. High-resolution mass spectrometry should be employed for the definitive identification of the compound and any critical process impurities, ensuring the highest level of analytical confidence. By understanding the principles and comparative strengths of each method, researchers can build a robust, self-validating analytical strategy for this important chemical intermediate.

References

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. (2016, April 8). OMICS International. Retrieved from [Link]

  • Sulfides as precursors for sulfonyl chloride synthesis. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021, September 24). Wiley Online Library. Retrieved from [Link]

  • Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by revers. (2012, February 15). SciSpace. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023, May 23). PMC. Retrieved from [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI. Retrieved from [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). J-STAGE. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). SlideShare. Retrieved from [Link]

  • High resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions. Retrieved from [Link]

  • Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. (n.d.). OHSU. Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Retrieved from [Link]

  • Clinical Research. (n.d.). Shimadzu. Retrieved from [Link]

  • Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. (n.d.). Harvard Apparatus. Retrieved from [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. (1992, February). PubMed. Retrieved from [Link]

  • 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). (n.d.). PubChemLite. Retrieved from [Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). (n.d.). ResearchGate. Retrieved from [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021, June 24). PubMed. Retrieved from [Link]

  • 4-Methylisoquinoline-5-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. (2023, October 19). MDPI. Retrieved from [Link]

Sources

Validation

Spectroscopic Characterization of the Sulfonyl Chloride Group: A Comparative IR Guide

Executive Summary: The Diagnostic Challenge In medicinal chemistry and agrochemical synthesis, the sulfonyl chloride group ( ) is a pivotal electrophilic hub.[1][2] It serves as the gateway to sulfonamides (antibiotics,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In medicinal chemistry and agrochemical synthesis, the sulfonyl chloride group (


) is a pivotal electrophilic hub.[1][2] It serves as the gateway to sulfonamides (antibiotics, diuretics), sulfonate esters (leaving groups), and sulfones.

However, its high reactivity presents a distinct analytical challenge: hydrolytic instability . A sulfonyl chloride sample can degrade into its parent sulfonic acid within minutes of exposure to atmospheric moisture, leading to ambiguous spectral data.

This guide moves beyond simple peak listing. It provides a comparative performance analysis of the sulfonyl chloride spectral signature against its structural analogs, offering a robust, self-validating protocol for confirming identity and purity.

The Diagnostic Signature: Sulfonyl Chloride

The "Product" Performance

The infrared spectrum of a sulfonyl chloride is defined by the vibrational modes of the sulfonyl (


) moiety and the sulfur-chlorine (

) bond.[3]

Key Performance Indicator (KPI): The electronegativity of the chlorine atom exerts a strong inductive effect (


), shortening the 

bonds. This shifts the absorption bands to higher wavenumbers compared to sulfones, sulfonamides, or sulfonic acids. This "blue shift" is the primary diagnostic tool for distinguishing the chloride from its hydrolysis products.
Primary Absorption Bands
Vibrational ModeWavenumber (

,

)
IntensityDiagnostic Note

Asymmetric Stretch
1370 -- 1410 StrongPrimary Identifier. Significantly higher than sulfonic acids (

).

Symmetric Stretch
1165 -- 1204 StrongOften appears as a doublet or has shoulders due to Fermi resonance or rotational isomerism.

Stretch
360 -- 380 MediumConfirmation. Located in the Far-IR. In standard FTIR (mid-IR), look for skeletal vibrations at 500 -- 600

influenced by Cl.
Decision Logic for Identification

The following decision tree illustrates the logical flow for confirming the presence of


 while ruling out common interferences.

IR_Identification_Logic Start Unknown Sample Spectrum Check_1300 Check 1370-1410 cm⁻¹ (Asymmetric SO₂) Start->Check_1300 Check_1100 Check 1165-1204 cm⁻¹ (Symmetric SO₂) Check_1300->Check_1100 Band Present (Strong) Check_OH_NH Check 3200-3600 cm⁻¹ (OH / NH Region) Check_1100->Check_OH_NH Band Present (Strong) Result_Cl CONFIRMED: Sulfonyl Chloride (-SO₂Cl) Check_OH_NH->Result_Cl Region Silent (No OH/NH) Result_Acid MISIDENTIFIED: Sulfonic Acid (-SO₃H detected) Check_OH_NH->Result_Acid Broad OH Band Present Result_Amide MISIDENTIFIED: Sulfonamide (-SO₂NH₂ detected) Check_OH_NH->Result_Amide Sharp NH Doublet Present

Figure 1: Logical workflow for spectral confirmation. Note that the presence of OH/NH bands immediately invalidates the purity of the Sulfonyl Chloride.

Comparative Analysis: Alternatives & Interferences

In a synthetic context, the "alternatives" are the chemical species that exist immediately before (Starting Material) or after (Product/Byproduct) the sulfonyl chloride. Distinguishing these is critical for reaction monitoring.

The Electronegativity Shift

The distinctiveness of the


 peaks arises from the Inductive Effect .
  • Mechanism: Chlorine is highly electronegative (

    
    ). It pulls electron density away from the Sulfur atom.
    
  • Result: The Sulfur atom compensates by pulling electrons more strongly from the Oxygen atoms, increasing the

    
     bond order and force constant (
    
    
    
    ).
  • Outcome: According to Hooke's Law (

    
    ), the frequency increases.
    
Spectral Comparison Table

The table below compares the Sulfonyl Chloride against its most common "competitors" in the reaction vessel.

Functional GroupStructure

(

)

(

)
Differentiating Features
Sulfonyl Chloride

1370 -- 1410 1165 -- 1204 Highest frequency shift. No OH/NH bands.
Sulfonic Acid

1340 -- 13501150 -- 1165Broad OH stretch (

). Lower

freq due to H-bonding.
Sulfonamide

1330 -- 13701155 -- 1170Sharp NH stretches (

). Amide II band (

).
Sulfonate Ester

1350 -- 13751170 -- 1190Strong C-O-C stretch (

). Lower freq than chloride.

Experimental Protocol: Reaction Monitoring

Scenario: Monitoring the conversion of a Sulfonic Acid to a Sulfonyl Chloride using Thionyl Chloride (


) or Oxalyl Chloride.
The Moisture-Free Sampling Protocol

Standard KBr pellet preparation is not recommended for sulfonyl chlorides due to the hygroscopic nature of KBr and the time required for grinding, which allows hydrolysis. Attenuated Total Reflectance (ATR) is the industry standard for this application.

Step-by-Step Methodology:
  • Background: Collect a background spectrum of the clean, dry ATR crystal (Diamond or ZnSe).

  • Sampling (Liquids): Place one drop of the reaction mixture directly onto the crystal.

  • Sampling (Solids): If the product is a solid, place a small amount on the crystal and apply pressure using the anvil. Crucial: Do not grind with solvent beforehand.

  • Measurement: Scan immediately (4 cm⁻¹ resolution, 16 scans).

  • Cleaning: Wipe with dry Dichloromethane (DCM) or Toluene. Avoid alcohols (Methanol/Ethanol) as they react with residual sulfonyl chloride to form sulfonate esters, contaminating the crystal surface for the next run.

Workflow Visualization

Reaction_Monitoring_Protocol Reaction Reaction Mixture (R-SO₃H + SOCl₂) Aliquot Take Aliquot (Dry Syringe) Reaction->Aliquot t = x min ATR_Prep ATR Crystal (No Solvent Prep) Aliquot->ATR_Prep Rapid Transfer Scan Acquire Spectrum ATR_Prep->Scan < 30 seconds Analysis Analyze Shift Scan->Analysis Analysis->Reaction If broad OH remains: Continue Heating

Figure 2: Rapid-response workflow for monitoring chlorination. Speed is prioritized to prevent hydrolysis during measurement.

References

  • NIST Mass Spectrometry Data Center. Benzenesulfonyl chloride Infrared Spectrum.[4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for functional group shifts).

  • Royal Society of Chemistry (RSC). Infrared study of the surface reaction of gaseous sulphuryl chloride. J. Chem. Soc., Perkin Trans. 2. Available at: [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Comparative

Comparative Reactivity Guide: Quinoline vs. Isoquinoline Sulfonyl Chlorides

The following guide provides an in-depth technical comparison of Quinoline-8-sulfonyl chloride and Isoquinoline-5-sulfonyl chloride , tailored for researchers in medicinal chemistry and drug development. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Quinoline-8-sulfonyl chloride and Isoquinoline-5-sulfonyl chloride , tailored for researchers in medicinal chemistry and drug development.

Executive Summary

In the landscape of heterocyclic electrophiles, quinoline and isoquinoline sulfonyl chlorides represent two distinct reactivity profiles governed by the position of the ring nitrogen. While both serve as precursors to bioactive sulfonamides (e.g., kinase inhibitors like Fasudil ), their handling requirements differ significantly.

  • Isoquinoline-5-sulfonyl chloride acts as a robust, "naphthalene-like" electrophile, stabilized by the distance of the nitrogen atom, making it the preferred scaffold for large-scale drug synthesis.

  • Quinoline-8-sulfonyl chloride exhibits heightened reactivity and lower stability due to the peri-effect , where the C1-nitrogen lone pair interacts spatially with the C8-sulfonyl group. This requires stricter anhydrous conditions to prevent rapid hydrolysis.

Structural & Electronic Analysis

The reactivity difference is not merely inductive; it is stereoelectronic. The following diagram illustrates the critical vectors influencing the sulfonyl center.

G cluster_0 Quinoline-8-sulfonyl Chloride (High Reactivity) cluster_1 Isoquinoline-5-sulfonyl Chloride (Stable) Q8 Quinoline-8-SO2Cl Peri Peri-Interaction (N1 Lone Pair -> S8) Q8->Peri Steric/Electronic Proximity Inductive Inductive Effect (-I from N2) IQ5 Isoquinoline-5-SO2Cl IQ5->Inductive Long Range Electron Withdrawal

Figure 1: Stereoelectronic comparison. The peri-interaction in the 8-quinoline isomer accelerates both nucleophilic attack and hydrolysis compared to the 5-isoquinoline isomer.

Mechanistic Implications[1]
  • Quinoline-8-SO₂Cl (The "Peri" Effect): The nitrogen at position 1 is spatially adjacent to the sulfonyl group at position 8. This proximity can facilitate general base catalysis intramolecularly, making the sulfur highly susceptible to attack by water (hydrolysis) or amines (sulfonylation).

  • Isoquinoline-5-SO₂Cl: The nitrogen is at position 2, and the sulfonyl group is at position 5 (on the carbocyclic ring). The nitrogen exerts a strong electron-withdrawing inductive effect (-I), activating the ring towards nucleophilic attack, but it lacks the direct spatial overlap seen in the quinoline congener. This results in a more controlled reactivity profile.

Reactivity Profile & Stability Data

The following table summarizes the operational differences derived from kinetic studies and synthetic literature.

FeatureQuinoline-8-sulfonyl chlorideIsoquinoline-5-sulfonyl chloride
Primary Reactivity High (Fast kinetics)Moderate (Controlled kinetics)
Hydrolytic Stability Low (Decomposes ~3-5 months at 25°C)Moderate/High (Stable solid)
Dominant Mechanism

-like with intramolecular assistance
Standard

on Sulfur
Storage Requirement Argon/N2, 4°C, DesiccatedSealed container, RT or 4°C
Major Side Reaction Hydrolysis to Sulfonic AcidNucleophilic attack on C1 (Ring)
Key Application Fluorescent probes, Metal chelatorsROCK Inhibitors (e.g., Fasudil)
Critical Stability Note

Quinoline-8-sulfonyl chloride is prone to autocatalytic decomposition. The sulfonic acid generated by hydrolysis can protonate the ring nitrogen, creating a zwitterionic species that is highly soluble in water but useless for synthesis. Isoquinoline-5-sulfonyl chloride , conversely, is often isolated as a hydrochloride salt, which significantly improves its shelf-life and handling properties.

Experimental Protocols

Protocol A: Synthesis of Isoquinoline-5-Sulfonamides (Fasudil Route)

Best for: Creating stable drug candidates.

Reagents: Isoquinoline-5-sulfonyl chloride HCl, Homopiperazine, DCM, Sat.[1] NaHCO₃.

  • Free Base Generation (Crucial Step):

    • Do not add the amine directly to the sulfonyl chloride salt.

    • Suspend Isoquinoline-5-sulfonyl chloride HCl in DCM at 0°C.

    • Slowly add saturated NaHCO₃ to neutralize. Separate the organic layer containing the free sulfonyl chloride.

    • Why? Direct mixing with amine can lead to localized heating and hydrolysis.

  • Coupling:

    • Add the DCM solution of the sulfonyl chloride dropwise to the amine (2.0 equiv) in DCM at 0°C.

    • Warm to RT and stir for 2 hours.

  • Workup:

    • Acid/Base extraction is required to remove unreacted amine.

    • Adjust pH to 4.5 (removes amine), extract, then adjust aqueous pH to 9.5 to precipitate the product (Fasudil).[1]

Protocol B: Handling Quinoline-8-Sulfonyl Chloride

Best for: Analytical labeling or specialized ligands.

Reagents: Quinoline-8-sulfonyl chloride, Primary Amine, Anhydrous THF or CHCl₃, DIPEA.

  • Pre-Reaction Check:

    • Check the appearance.[2][3][4] If the white solid has turned yellow or sticky, it has hydrolyzed. Recrystallize from benzene/petroleum ether if necessary.

  • Anhydrous Coupling:

    • Dissolve amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous THF under Argon.

    • Cool to -10°C (ice/salt bath).

    • Add Quinoline-8-sulfonyl chloride as a solid in one portion (or dissolved in minimal THF).

    • Why? The reaction is extremely fast. Adding as a solution dropwise at RT often leads to competing hydrolysis from trace moisture before mixing is complete.

  • Quench:

    • Quench immediately with water once TLC shows consumption of starting material (<30 mins). Prolonged exposure to base can degrade the sulfonamide.

Visualization of Reaction Pathways

The following workflow illustrates the divergent pathways for these two scaffolds.

ReactionPath Start_Q Quinoline-8-SO2Cl Cond_Q Conditions: Anhydrous THF, -10°C Argon Atmosphere Start_Q->Cond_Q Start_IQ Isoquinoline-5-SO2Cl Cond_IQ Conditions: DCM/Water Biphasic or 0°C DCM Start_IQ->Cond_IQ Prod_Q 8-Sulfonamido-quinoline (Metal Chelator/Probe) Cond_Q->Prod_Q Fast (<30 min) Side_Hyd Hydrolysis (Sulfonic Acid) Cond_Q->Side_Hyd Major Risk (if wet) Prod_IQ 5-Sulfonamido-isoquinoline (e.g., Fasudil) Cond_IQ->Prod_IQ Controlled (2-4 h) Side_Ring Ring Amination (C1 Attack) Cond_IQ->Side_Ring Minor Risk (if excess amine)

Figure 2: Reaction workflow comparison. Note the higher risk of hydrolysis for the quinoline derivative versus the controlled pathway for isoquinoline.

References

  • Synthesis of Fasudil Hydrochloride (Isoquinoline-5-sulfonyl chloride protocol) Source: ChemicalBook / CN Patent 111909088

  • Stability of Heteroaromatic Sulfonyl Chlorides Source: ChemRxiv (Preprint)

  • 8-Quinolinesulfonyl Chloride Properties & Safety Source: PubChem CID 29220

  • Kinetics of Sulfonyl Chloride Hydrolysis (Hammett Correlations) Source: Journal of the Chemical Society B

  • Application Notes for ROCK Inhibitors (Isoquinoline Protocols) Source: BenchChem Application Notes

Sources

Validation

A Comparative Guide to Reference Standards for Research in Rho-Kinase (ROCK) Inhibition: The Case of 4-Methylisoquinoline-8-Sulfonyl Chloride

For researchers, scientists, and drug development professionals navigating the landscape of Rho-kinase (ROCK) inhibitors, the integrity of experimental results hinges on the quality and characterization of the chemical t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of Rho-kinase (ROCK) inhibitors, the integrity of experimental results hinges on the quality and characterization of the chemical tools employed. This guide provides an in-depth technical comparison of reference standards relevant to the synthesis and evaluation of novel ROCK inhibitors, with a special focus on the role of key synthetic intermediates like 4-methylisoquinoline-8-sulfonyl chloride.

While a certified reference standard for 4-methylisoquinoline-8-sulfonyl chloride is not commercially prevalent, its structural motif is central to a class of potent ROCK inhibitors. This guide, therefore, takes a practical and scientifically rigorous approach by comparing two essential strategies for ensuring experimental validity:

  • The Qualification of a Key Synthetic Intermediate: A deep dive into the analytical and functional characterization required to validate a crucial building block, using the 4-methylisoquinoline sulfonyl chloride scaffold as a prime example.

  • The Use of Established Active Compound Reference Standards: A comparative analysis against well-documented, commercially available ROCK inhibitors such as Fasudil and Y-27632, which serve as the gold standard for in vitro and in vivo studies.

The Landscape of ROCK Inhibition and the Role of Isoquinoline Scaffolds

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell adhesion, and migration.[1] Their dysregulation is implicated in a host of diseases, from cardiovascular disorders to neurodegenerative conditions, making them a compelling therapeutic target.[2][3][4]

The isoquinoline sulfonamide structure is a well-established pharmacophore for ROCK inhibition.[1][4] Compounds like Fasudil, the first clinically approved ROCK inhibitor, are synthesized from isoquinoline-5-sulfonyl chloride.[2][5] The strategic placement of substituents on the isoquinoline ring, such as a methyl group at the 4-position, has been explored to enhance potency and selectivity. A notable example is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), a highly potent and selective ROCK inhibitor derived from the 4-methylisoquinoline-5-sulfonyl chloride isomer.[4]

This guide will use the 4-methylisoquinoline scaffold as a representative example to illustrate the principles of qualifying a synthetic intermediate, with the understanding that these methodologies are directly applicable to the 8-sulfonyl chloride isomer.

Physicochemical and Pharmacological Comparison of Key Compounds

The selection of a reference standard or a key intermediate is the foundational step of any research campaign. The table below provides a comparative overview of the subject compound and the established alternatives.

Feature4-Methylisoquinoline-8-sulfonyl chlorideFasudilY-27632
Molecular Formula C₁₀H₈ClNO₂S[6]C₁₄H₁₇N₃O₂S[7]C₁₄H₂₁N₃O · 2HCl
Molecular Weight 241.69 g/mol [8][9]291.37 g/mol 320.26 g/mol
Primary Role Synthetic IntermediateActive ROCK InhibitorActive ROCK Inhibitor
Primary Target(s) Not applicable (precursor)ROCK1 (Ki = 0.33 µM), ROCK2 (IC₅₀ = 0.158 µM)[10]p160ROCK (Ki = 140 µM)[11]
Description A reactive sulfonyl chloride used as a building block for synthesizing sulfonamide derivatives.[1]A non-selective ROCK inhibitor, also affecting other kinases like PKA and PKC. It is a potent Ca²⁺ channel antagonist and vasodilator.[10]A selective inhibitor of the Rho-associated protein kinase p160ROCK, widely used as a research tool to study the Rho/ROCK pathway.[11]

The RhoA/ROCK Signaling Pathway: The Target of Inhibition

To understand the functional implications of these compounds, it is crucial to visualize their target pathway. The diagram below illustrates the central role of ROCK in mediating cellular contractility downstream of the small GTPase RhoA. ROCK inhibitors, whether derived from a novel intermediate or an established standard, act by blocking the kinase activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.

RhoA_ROCK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors, Cytokines RhoGEFs RhoGEFs Growth_Factors->RhoGEFs GPCR GPCRs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP -> GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits (via Phosphorylation) MLC_P MLC-P ROCK->MLC_P Promotes (via MLC Phosphorylation) Actin_Myosin Actin-Myosin Contractility MLC_P->Actin_Myosin Stress_Fibers Stress Fibers & Focal Adhesions Actin_Myosin->Stress_Fibers Inhibitors Inhibitors Inhibitors->ROCK Inhibition

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

Experimental Protocols: From Intermediate to Comparative Bioactivity

The trustworthiness of any new compound in drug discovery is built upon a foundation of rigorous, self-validating experimental protocols. Below are methodologies for the synthesis, characterization, and functional comparison of a novel ROCK inhibitor derived from a 4-methylisoquinoline sulfonyl chloride intermediate.

Protocol 1: Synthesis of a Representative ROCK Inhibitor

This protocol describes the synthesis of a sulfonamide, a common class of ROCK inhibitors, from a 4-methylisoquinoline-5-sulfonyl chloride intermediate. The same principles apply to the 8-isomer.

Objective: To synthesize a sulfonamide derivative for subsequent biological evaluation.

Materials:

  • 4-Methylisoquinoline-5-sulfonyl chloride

  • Amine of interest (e.g., homopiperazine)

  • Tertiary base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Water, brine, and organic solvents for work-up and extraction

  • Magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylisoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the sulfonyl chloride solution to 0 °C using an ice bath.

  • Reaction: Slowly add the amine/base solution to the sulfonyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

Protocol 2: Analytical Qualification of the Reference Intermediate

Objective: To confirm the identity and purity of the 4-methylisoquinoline-8-sulfonyl chloride intermediate before its use in synthesis.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the sulfonyl chloride in acetonitrile (e.g., 1 mg/mL).

    • Inject a known volume (e.g., 10 µL) onto the column.

    • Run the gradient and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥95% is generally acceptable for use as a synthetic intermediate.

B. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Mass Spectrometry: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to obtain the mass-to-charge ratio (m/z) of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of C₁₀H₈ClNO₂S.[12]

  • ¹H NMR: Dissolve the compound in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectrum should show the expected chemical shifts and coupling constants for the protons on the 4-methylisoquinoline ring system. The integration of the peaks should correspond to the number of protons in each environment.

Protocol 3: In Vitro ROCK Inhibition Assay (Comparative Analysis)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized compound and compare its potency against Fasudil and Y-27632.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific ROCK isoform (e.g., ROCK2).

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase substrate (e.g., a peptide derived from MYPT1)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compound, Fasudil, and Y-27632 (as reference standards)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound, Fasudil, and Y-27632 in DMSO, and then dilute further in the assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the ROCK2 enzyme, the substrate, and the test/reference compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Comparative Data and Workflow Visualization

The ultimate goal of these protocols is to generate robust, comparable data that can guide a drug discovery program.

Table 2: Expected Analytical and Performance Data
Parameter4-Methylisoquinoline-8-sulfonyl chloride (Intermediate)Synthesized InhibitorFasudil (Reference)Y-27632 (Reference)
Purity (HPLC) ≥ 95%≥ 98%≥ 98%[7]≥ 98%
Identity (MS) [M+H]⁺ matches calculated m/z[M+H]⁺ matches calculated m/z[M+H]⁺ matches calculated m/z[M+H]⁺ matches calculated m/z
Identity (¹H NMR) Spectrum consistent with structureSpectrum consistent with structureSpectrum consistent with structureSpectrum consistent with structure
ROCK2 IC₅₀ (nM) Not ApplicableExperimentally Determined~1900 nM[7]~140-220 nM[13]

The workflow from selecting a key intermediate to generating comparative biological data is a multi-step process that requires careful planning and execution.

Experimental_Workflow cluster_intermediate Intermediate Qualification cluster_synthesis Synthesis & Purification cluster_bioassay Comparative Bioassay Intermediate 4-Methylisoquinoline- 8-sulfonyl chloride Purity Purity Analysis (HPLC ≥ 95%) Intermediate->Purity Structure Structural Verification (NMR, MS) Intermediate->Structure Synthesis Protocol 1: Sulfonamide Synthesis Structure->Synthesis Qualified Intermediate Purification Purification (Column Chromatography) Synthesis->Purification Final_Compound Final Inhibitor (Purity ≥ 98%) Purification->Final_Compound Test_Compound Synthesized Inhibitor Final_Compound->Test_Compound Characterized Inhibitor Assay Protocol 3: In Vitro ROCK Assay IC50 IC₅₀ Determination & Comparison Assay->IC50 Test_Compound->Assay Ref_Standards Reference Standards (Fasudil, Y-27632) Ref_Standards->Assay

Caption: Workflow for qualifying an intermediate and comparing its derivative.

Conclusion and Recommendations

In the pursuit of novel therapeutics, the distinction between a mere chemical reagent and a well-qualified reference standard is paramount. This guide has outlined a dual approach for researchers working with novel ROCK inhibitors based on the 4-methylisoquinoline scaffold.

  • For Novel Synthesis: When developing new chemical entities, the rigorous analytical qualification of key intermediates like 4-methylisoquinoline-8-sulfonyl chloride is not just a preliminary step but a prerequisite for reproducible and reliable results. The purity and structural integrity of this starting material directly impact the quality of the final compound and the validity of subsequent biological data.

  • For Biological Comparison: The ultimate measure of a new inhibitor's performance is its activity relative to established standards. Using commercially available, high-purity reference standards like Fasudil and Y-27632 as positive controls in functional assays is non-negotiable.[10][11] This practice provides an essential benchmark for comparing potency and selectivity, allowing for a clear interpretation of structure-activity relationships.

By integrating both the meticulous characterization of novel intermediates and the consistent use of validated reference compounds, researchers can ensure the scientific integrity of their work and accelerate the journey from chemical synthesis to potential therapeutic application.

References

  • MedChemExpress. Fasudil Hydrochloride (Standard) (HA-1077 Hydrochloride (Standard)) | RhoA/ROCK Inhibitor.
  • BenchChem. Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis.
  • Santa Cruz Biotechnology. 4-Methyl-8-quinoxalinesulfonyl Chloride | CAS 13982-84-8 | SCBT.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Sigma-Aldrich.
  • STEMCELL Technologies.
  • PMC.
  • TVST | ARVO Journals. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment.
  • PMC.
  • PMC - NIH.
  • ResearchGate. The Ocular Hypotensive Efficacy of Topical Fasudil, a Rho-Associated Protein Kinase Inhibitor, in Patients With End-Stage Glaucoma | Request PDF.
  • MDPI. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells.
  • BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides.
  • Taylor & Francis Online.
  • CymitQuimica. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride.
  • PubChemLite. 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S).
  • PubChem. 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110.
  • BenchChem. A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride.
  • PMC.
  • PMC. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif.
  • AbMole BioScience.

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of 4-Methylisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Methylisoquinoline Derivatives and the Role of LC-MS The isoquinoline scaffold is a prominent feature in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylisoquinoline Derivatives and the Role of LC-MS

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of a methyl group at the 4-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions. Consequently, 4-methylisoquinoline derivatives are of great interest in medicinal chemistry and drug discovery.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of these compounds. Its high sensitivity, selectivity, and ability to provide structural information make it ideal for identifying and quantifying 4-methylisoquinoline derivatives in complex matrices such as biological fluids and reaction mixtures. Understanding the fragmentation patterns of these molecules under tandem mass spectrometry (MS/MS) conditions is crucial for their unambiguous identification and structural elucidation. This guide will explore the key factors influencing the fragmentation of 4-methylisoquinoline derivatives and provide a comparative analysis of their characteristic fragmentation pathways.

Fundamental Principles of Fragmentation in 4-Methylisoquinoline Derivatives

The fragmentation of protonated 4-methylisoquinoline derivatives in the gas phase, typically induced by collision-induced dissociation (CID), is governed by the stability of the resulting fragment ions and neutral losses. The presence of the isoquinoline core, the 4-methyl group, and other substituents on the ring system dictates the preferred fragmentation pathways.

In positive-ion electrospray ionization (ESI), the nitrogen atom of the isoquinoline ring is the most likely site of protonation, forming a stable [M+H]⁺ ion.[1] During CID, this precursor ion undergoes fragmentation through several common pathways, including:

  • Loss of small neutral molecules: Depending on the substituents present, neutral losses of molecules such as H₂O, NH₃, CO, and CH₃OH are frequently observed.[2][3]

  • Cleavage of substituent groups: Bonds connecting substituents to the isoquinoline core can cleave, leading to characteristic fragment ions.

  • Ring cleavage: While less common for the stable isoquinoline ring system, ring opening and subsequent fragmentation can occur under higher collision energies.

The 4-methyl group itself can participate in fragmentation, for instance, through the loss of a hydrogen radical to form a stable benzyl-type cation. The interplay of these fragmentation channels provides a unique fingerprint for each derivative.

Comparative Fragmentation Analysis of Substituted 4-Methylisoquinoline Derivatives

The fragmentation pattern of a 4-methylisoquinoline derivative is highly dependent on the nature and position of other substituents on the molecule. This section compares the fragmentation behavior of different classes of substituted 4-methylisoquinolines.

Hydroxy- and Methoxy-Substituted Derivatives

The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly influences the fragmentation pathways.

  • Loss of Water and Methanol: Hydroxylated derivatives readily lose a molecule of water (H₂O, 18 Da), while methoxylated derivatives can lose methanol (CH₃OH, 32 Da).[2]

  • Loss of Methyl Radical: Methoxy-substituted compounds often exhibit the loss of a methyl radical (•CH₃, 15 Da), followed by the loss of carbon monoxide (CO, 28 Da).[3]

Table 1: Characteristic Neutral Losses for Hydroxy and Methoxy Substituted Isoquinoline Alkaloids [2][3]

Substituent(s)Neutral LossMass (Da)
Hydroxyl (-OH)H₂O18
Methoxy (-OCH₃)•CH₃15
Methoxy (-OCH₃)CO28
Methoxy (-OCH₃)CH₃OH32
Vicinal Methoxy and HydroxyCH₃OH32
Vicinal MethoxyCH₄16
Phenyl-Substituted Derivatives

For derivatives with a phenyl group, such as 4-methyl-2-phenylquinolines (note: these are quinoline isomers of the target compounds, used here for comparative illustration due to data availability), the fragmentation is influenced by the substituents on the phenyl ring.

A study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives provided the following mass spectral data, which can be cautiously extrapolated to understand the fragmentation of analogous 4-methylisoquinolines.[4]

Table 2: Mass Spectral Data for 4-Methyl-2-(4-Substituted Phenyl)quinoline Derivatives [4]

CompoundR (Substituent on Phenyl Ring)Molecular Formulam/z of [M]⁺Key Fragment Ions (m/z)
Q1 HC₁₆H₁₃N219219 (100%)
Q3 4-OCH₃C₁₇H₁₅NO250250 (100%), 205 (45%)
Q5 4-NO₂C₁₆H₁₂N₂O₂264264 (100%), 216 (90%)
Q6 4-ClC₁₆H₁₂ClN254254 (100%), 255 (30%)

From this data, we can infer that for the methoxy-substituted analog (Q3 ), a significant fragment at m/z 205 suggests a loss of 45 Da, which could correspond to the loss of a formyl group (CHO) and a methyl radical. For the nitro-substituted analog (Q5 ), the fragment at m/z 216 indicates a loss of 48 Da, likely corresponding to the loss of NO₂. The chloro-substituted analog (Q6 ) shows a characteristic isotopic pattern for chlorine with the [M+2]⁺ peak at m/z 255.

Experimental Protocol for LC-MS/MS Analysis

This section provides a generalized, yet detailed, step-by-step methodology for the LC-MS/MS analysis of 4-methylisoquinoline derivatives.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve the 4-methylisoquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standard solutions for calibration curves and quality control.

  • Matrix Sample Preparation (if applicable): For analysis in biological matrices, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove interfering components.[5]

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to promote protonation).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to a high percentage to elute compounds with varying polarities. A re-equilibration step at the initial conditions is crucial for reproducibility.[5]

  • Flow Rate: 0.2-0.4 mL/min.[5]

  • Column Temperature: 25-40 °C.[5]

  • Injection Volume: 1-10 µL.[5]

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1][5]

  • Scan Mode:

    • Full Scan (MS1): To determine the m/z of the precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): To generate fragmentation spectra for structural elucidation.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.5 kV.[5]

    • Ion Source Temperature: 120-150 °C.[5]

    • Desolvation Temperature: 350-500 °C.[5]

  • Collision Gas: Argon is commonly used.[5]

  • Collision Energy: This parameter needs to be optimized for each compound to achieve optimal fragmentation. A range of 15-40 eV is a good starting point.[5]

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Column Separation LC_Sample->LC_Column LC_Elution Gradient Elution LC_Column->LC_Elution MS_Ionization ESI Source (+ve) LC_Elution->MS_Ionization MS_Precursor Precursor Ion Selection (Q1) MS_Ionization->MS_Precursor MS_CID Collision Cell (CID) MS_Precursor->MS_CID MS_Fragment Fragment Ion Analysis (Q3/TOF) MS_CID->MS_Fragment Data_Analysis Data_Analysis MS_Fragment->Data_Analysis Data Acquisition & Processing

Caption: A typical experimental workflow for the LC-MS/MS analysis of 4-methylisoquinoline derivatives.

Alternative and Complementary Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can provide complementary information for the characterization of 4-methylisoquinoline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives, GC-MS can be a valuable technique. Electron ionization (EI) is often used in GC-MS, which is a "hard" ionization technique that can lead to extensive fragmentation, providing a detailed fingerprint of the molecule.[6][7] However, the molecular ion may be weak or absent in EI spectra.[7] Chemical ionization (CI) is a "softer" ionization method that can be used to obtain molecular weight information.[7]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an alternative separation technique that offers high separation efficiency, especially for charged molecules.[4][8][9] It requires minimal sample volume and can be a powerful tool for the analysis of complex mixtures of isoquinoline alkaloids.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the unambiguous structural elucidation of novel 4-methylisoquinoline derivatives.[8] It provides detailed information about the carbon-hydrogen framework of the molecule. While not a separation technique in the same way as LC or GC, it is essential for the definitive characterization of synthesized compounds.

Analytical_Techniques cluster_Techniques Analytical Techniques for 4-Methylisoquinoline Derivatives LC_MS LC-MS/MS (Primary Technique) GC_MS GC-MS (Alternative for Volatile Compounds) LC_MS->GC_MS Complementary CE_MS CE-MS (High-Efficiency Separation) LC_MS->CE_MS Complementary NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Confirmatory GC_MS->NMR Confirmatory

Caption: Relationship between LC-MS/MS and other key analytical techniques for the analysis of 4-methylisoquinoline derivatives.

Conclusion and Future Perspectives

The LC-MS/MS fragmentation of 4-methylisoquinoline derivatives provides a wealth of structural information that is essential for their identification and characterization. The fragmentation patterns are predictably influenced by the nature and position of substituents on the isoquinoline core. While general fragmentation rules for isoquinoline alkaloids are well-established, further systematic studies on a wider range of substituted 4-methylisoquinoline derivatives are needed to build comprehensive spectral libraries and fragmentation pathway models. The continued development of high-resolution mass spectrometry and sophisticated data analysis tools will undoubtedly further enhance our ability to analyze these important compounds and accelerate their development in various scientific fields.

References

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]

  • Nguyen, T. T. H., et al. (2019). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 35(3). [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 938. [Link]

  • Wyrzykiewicz, E., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
  • Wikipedia. (2023). Capillary electrophoresis–mass spectrometry. [Link]

  • Unger, M., St-Lauren, C., & Wiegel, J. (1998). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Archives of Microbiology, 170(3), 198-206.
  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • Evans, A. M., et al. (2014). High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in High-Throughput Profiling Metabolomics. Metabolomics, 4(2), 132. [Link]

  • Jia, W., et al. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(2), 126-135.
  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 938. [Link]

  • M.S. Vision. (2023). Fragmentation in Mass Spectrometry. [Link]

  • Li, S., et al. (2024). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

  • Hsieh, Y., & Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current drug metabolism, 7(5), 479-489.
  • Metlin. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methylisoquinoline-8-sulfonyl chloride proper disposal procedures

Executive Summary & Operational Directive 4-Methylisoquinoline-8-sulfonyl chloride is a highly reactive, corrosive electrophile used frequently in medicinal chemistry for sulfonylation. Its disposal presents a dual hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

4-Methylisoquinoline-8-sulfonyl chloride is a highly reactive, corrosive electrophile used frequently in medicinal chemistry for sulfonylation. Its disposal presents a dual hazard: chemical corrosivity (capable of causing severe skin/eye burns) and violent reactivity with water , which releases toxic hydrogen chloride (HCl) gas and heat.

Core Directive: Never dispose of this compound directly into aqueous waste streams or standard organic waste containers without prior quenching (deactivation) . The unreacted sulfonyl chloride moiety can pressurize waste drums over time due to slow hydrolysis, creating an explosion hazard.

This guide provides a validated, self-validating protocol for the controlled hydrolysis (quenching) of 4-Methylisoquinoline-8-sulfonyl chloride, converting it into a stable, water-soluble sulfonate salt suitable for standard hazardous waste disposal.

Hazard Identification & Strategic Risk Assessment

Before initiating disposal, the operator must acknowledge the specific physicochemical threats posed by this compound.

Table 1: Critical Hazard Profile
Hazard CategoryClassificationOperational Implication
Reactivity Water-Reactive Rapidly hydrolyzes in water/humidity to release HCl gas. Do not add water directly to the solid; add the solid/solution to the water.
Health Skin Corr.[1][2][3][4][5][6] 1B / Eye Dam. 1 Causes irreversible tissue damage upon contact. Inhalation of dust/mist causes severe respiratory irritation.
Physical Corrosive to Metals Use glass or chemically resistant plastic (HDPE/PTFE) equipment. Avoid metal spatulas or containers.
Byproducts Acidic Gas (HCl) All procedures must be performed in a functioning chemical fume hood to capture evolved acid vapors.

Validated Quenching & Deactivation Protocol

Objective: Convert the reactive sulfonyl chloride (


) into the stable, non-reactive sodium sulfonate salt (

) via alkaline hydrolysis.

Mechanism:



Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or Toluene (to solubilize the sulfonyl chloride).

  • Quenching Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ). Note: 
    
    
    
    generates
    
    
    gas (foaming); NaOH does not.
  • Cooling: Ice/Water bath.

  • PPE: Neoprene/Nitrile gloves (double-gloved), chemical splash goggles, lab coat, face shield (if handling >5g).

Step-by-Step Procedure

Step 1: Solubilization (The "Carrier" Phase) Do not attempt to quench the solid powder directly, as it may clump and encapsulate unreacted material.

  • Dissolve the waste 4-Methylisoquinoline-8-sulfonyl chloride in a minimal amount of inert organic solvent (DCM or Toluene).

  • Target Concentration: ~100 mg/mL to ensure manageable heat generation.

Step 2: Preparation of the Quench Bath

  • In a large beaker or Erlenmeyer flask (at least 3x the volume of your waste solution), prepare a 10% NaOH solution (or sat.

    
    ).
    
  • Place the flask in an ice bath and stir magnetically. Ensure the temperature is <10°C.

Step 3: Controlled Addition (The Critical Step)

  • Slowly add the sulfonyl chloride solution to the stirring basic solution dropwise or in small aliquots.

  • Observation: Monitor for temperature spikes or excessive foaming (if using bicarbonate).

  • Rule of Thumb: Maintain internal temperature below 20°C to prevent solvent boiling or splashing.

Step 4: Digestion & Verification

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for an additional 30–60 minutes to ensure complete hydrolysis.

  • Verification: Check the pH of the aqueous layer. It should remain basic (pH > 10). If the pH has dropped to neutral or acidic, add more base and stir further.

Step 5: Phase Separation & Disposal

  • Transfer the mixture to a separatory funnel.

  • Organic Layer: Contains the carrier solvent (DCM/Toluene). Drain and dispose of as Halogenated Organic Waste .

  • Aqueous Layer: Contains the deactivated sulfonate salt and NaCl. Dispose of as Basic Aqueous Waste (or neutralize to pH 7 and dispose according to local site permits).

Workflow Visualization

The following diagram illustrates the logical flow for the safe deactivation of sulfonyl chloride waste.

QuenchingProtocol Start Waste: 4-Methylisoquinoline-8-sulfonyl chloride Solubilize Step 1: Dissolve in Inert Solvent (DCM or Toluene) Start->Solubilize Add Step 3: Slow Addition of Waste to Base (Monitor Temp < 20°C) Solubilize->Add Dissolved Waste PrepBase Step 2: Prepare 10% NaOH in Ice Bath (Excess Base) PrepBase->Add Quenching Agent Stir Step 4: Stir 60 mins @ Room Temp Add->Stir CheckPH Check pH of Aqueous Layer Stir->CheckPH SepFunnel Step 5: Phase Separation CheckPH->SepFunnel pH > 10 (Complete) AddMoreBase Add more NaOH & Stir CheckPH->AddMoreBase pH < 10 (Incomplete) OrgWaste Organic Phase: Halogenated Solvent Waste SepFunnel->OrgWaste AqWaste Aqueous Phase: Basic Aqueous Waste (Deactivated) SepFunnel->AqWaste AddMoreBase->Stir

Caption: Operational workflow for the hydrolytic deactivation of sulfonyl chloride waste, ensuring complete neutralization prior to final disposal.

Emergency Procedures

In the event of a spill or accident during the disposal process:

  • Spill (Solid): Do not use water.[7][3] Cover with dry sand or a non-reactive absorbent (vermiculite).[8] Scoop into a container and treat as hazardous waste.

  • Spill (Liquid/Solution): Absorb with vermiculite.[8] If the spill is reacting (smoking), cover with sodium bicarbonate to neutralize the acid evolution before cleaning up.

  • Skin Contact: Immediately flush with water for 15 minutes. Sulfonyl chlorides bind to proteins; immediate washing is critical to minimize deep tissue burns.

  • Eye Contact: Flush for 15 minutes and seek immediate medical attention.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15487110, 4-Methylisoquinoline-5-sulfonyl chloride. Retrieved from [Link]

  • University of California, Santa Barbara (2025). Laboratory Safety Fact Sheet: Acid Chlorides and Sulfonyl Chlorides. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylisoquinoline-8-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methylisoquinoline-8-sulfonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.